The table below summarizes the key identifiers and physical properties of 2-Phenylethanol (CAS 60-12-8) [1] [2] [3].
| Property | Description / Value |
|---|---|
| IUPAC Name | This compound [1] |
| Molecular Formula | C₈H₁₀O [1] [2] [4] |
| Molecular Weight | 122.16 g·mol⁻¹ [1] [2] [4] |
| CAS Number | 60-12-8 [1] [2] [4] |
| Appearance | Colorless to pale yellow liquid [2] [3] |
| Odor | Soft, pleasant floral scent of roses [1] [5] |
| Boiling Point | 219 - 221 °C [1] [2] |
| Melting Point | -27 °C [1] [3] |
| Density | 1.017 - 1.02 g/cm³ [1] [2] |
| Solubility in Water | Slightly soluble (2 mL per 100 mL H₂O) [1] |
| Log P | 1.36 (indicating moderate hydrophobicity) [1] |
For research and development settings, note the following safety classifications [3]:
This compound can be produced through chemical synthesis and biotechnological routes. The following diagram illustrates the primary pathways discussed.
Primary production pathways for this compound
A. Catalytic Hydrogenation of Styrene Oxide This method is noted for its high selectivity (>99.5% conversion, 99.9% selectivity) under mild conditions [6].
Typical Protocol:
Key Parameters Table: | Parameter | Typical Range / Example | |---|---| | Catalyst | 1% Pd/C, Pt, Ni on carbon, alumina, or zeolites [6] | | Promoter | NaOH, KOH, pyridine, triethylamine [6] | | Solvent | Methanol, hexane, 1,4-dioxane [6] | | Temperature | 40 - 120 °C [6] | | H₂ Pressure | 50 - 800 psig [6] |
B. Friedel-Crafts Reaction This industrial route involves the reaction of benzene and ethylene oxide using aluminum trichloride, but it generates hazardous waste and by-products [1] [5].
Biotechnological production is increasingly attractive as products can be classified as "natural" and processes are more environmentally friendly [7] [5]. The core pathways are the Ehrlich Pathway and the Shikimate Pathway.
The Ehrlich and Shikimate pathways for 2-PE bioproduction
Ehrlich Pathway Protocol (Using L-Phenylalanine) [5]:
Engineered Biosynthesis from Styrene: A recent approach uses engineered E. coli for a multi-enzyme cascade conversion [9]:
The following table summarizes key research findings and potential applications of this compound, particularly in a drug development context.
| Activity / Application | Research Findings / Potential Use |
|---|---|
| Antimicrobial Preservative | Exhibits bacteriostatic and fungicidal properties; used in antiseptic creams and as a preservative in soaps and cosmetics due to its stability in basic conditions [6] [1] [5]. |
| Neuroscience & Behavior | Demonstrated anti-depressive-like effect in mice upon inhalation [4]. Shown to inhibit acetylcholinesterase, suggesting relevance for cholinergic signaling research [4]. |
| Fragrance & Flavors | A key ingredient in perfumery, cosmetics, and food flavoring (GRAS status) [7] [2] [5]. |
| Chemical Intermediate | Serves as a precursor for synthesizing other compounds like styrene, phenylacetic acid, and phenylacetaldehyde [6] [9]. |
For researchers and scientists, the choice of production method involves a key trade-off:
Bioproduction techniques, especially using engineered microbes and low-cost feedstocks, represent a significant growth area for producing 2-PE deemed natural by regulatory bodies [7] [5].
The Ehrlich pathway is a three-step metabolic route in yeasts and some bacteria that catabolizes the amino acid L-phenylalanine (L-Phe) into the valuable aroma compound 2-phenylethanol (2-PE) [1] [2]. The pathway consists of the following enzymatic steps [3] [4] [1]:
The diagram below illustrates this core pathway and its key engineering targets.
The core Ehrlich pathway for 2-PE biosynthesis and its essential cofactors.
Metabolic engineering is crucial for overcoming pathway limitations. The table below summarizes key strategies and their demonstrated outcomes in recent studies.
| Engineering Strategy / Strain Feature | Specific Intervention | Reported 2-PE Titer | Key Factors & Notes | Citation |
|---|---|---|---|---|
| Enzyme & Cofactor Engineering (Y. lipolytica) | Refactored Ehrlich pathway; engineered cytosolic α-KG supply; blocked competing pathways. | 2.67 g/L (shake flask) | Yield: 0.702 g/g L-Phe (95% theoretical max). α-KG availability was critical. | [3] |
| Process & Medium Optimization (S. cerevisiae) | Optimized fermentation medium; pH control (5.5); 10% inoculum; L-Phe feeding. | 4.81 g/L (5L bioreactor) | Use of corn steep liquor activated shikimate/Ehrlich pathway genes (pha2, aro4, aro8, aro9). | [5] |
| In Situ Product Removal (ISPR) (S. cerevisiae) | Applied ISPR technique to alleviate 2-PE cytotoxicity. | 6.41 g/L (5L bioreactor) | ISPR significantly increased final titer by continuously removing the toxic product. | [5] |
| Nitrogen Limitation (K. marxianus) | Native strain under nitrogen-limited conditions; metabolic flux toward 2-phenylethyl acetate (2-PEA). | Favored 2-PEA over 2-PE | ARO9 overexpression compensated for ARO8 inactivation. Shikimate pathway remained active. | [6] |
| Bacterial Production (P. putida) | Introduced feedback-insistent enzyme; prevented dead-end product accumulation. | 0.12 g/L | Identified intracellular L-Phe as the primary bottleneck. Glucose preferred over xylose. | [7] |
The following workflow and detailed method are based on a study that optimized 2-PE production in a 5L bioreactor using S. cerevisiae [5].
A generalized workflow for developing a 2-PE production process, from strain screening to analysis.
Materials and Methods (Based on [5])
Strain and Preculture:
Fermentation Medium:
Bioreactor Process (5 L Scale):
In Situ Product Removal (ISPR):
Analytical Quantification - GC-MS:
This compound (2-PE) can be synthesized in microbes through two primary metabolic routes that both originate from the aromatic amino acid L-Phenylalanine (L-Phe). A visual overview of these interconnected pathways is provided below.
Overview of 2-PE biosynthesis via shikimate and Ehrlich pathways with key engineering targets.
The Shikimate Pathway: This is a seven-step anabolic pathway found in plants, fungi, and bacteria, but not in animals [1] [2]. It converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the three aromatic amino acids, including L-Phenylalanine (L-Phe) [3] [4] [1].
The Ehrlich Pathway: This pathway starts with L-Phe. L-Phe is first transaminated to form phenylpyruvate. Phenylpyruvate is then decarboxylated to phenylacetaldehyde (PALD) by enzymes like phenylpyruvate decarboxylase (PDC) or ARO10. Finally, PALD is reduced to 2-PE by alcohol dehydrogenases (ADH) or specific phenylacetaldehyde reductases (PAR) [3] [5] [6].
Refactoring the shikimate pathway in microbial hosts is crucial for diverting carbon flux toward 2-PE. Key strategies include:
Overexpression and Deregulation of Shikimate Pathway Genes: The first enzyme, DHS (encoded by ARO4 in yeast), is often feedback-inhibited by aromatic amino acids. Expressing a feedback-insensitive mutant (e.g., ARO4K221L) is a common strategy to increase carbon entry into the pathway [3] [4]. Similarly, chorismate mutase (encoded by ARO7) can be engineered (e.g., ARO7G141S) to be feedback-insensitive, favoring the branch toward L-Phe [3].
Enhancing the Ehrlich Pathway and Blocking Byproducts: Overexpressing ARO10, which encodes the key decarboxylase, enhances the conversion of phenylpyruvate to phenylacetaldehyde [3]. Additionally, disrupting the gene EAT1 (encoding an alcohol acetyltransferase) prevents the conversion of 2-PE into 2-phenylethyl acetate (2-PEAc), thereby minimizing product loss and increasing 2-PE titers [3].
Advanced Tool Development for Multigene Integration: A major advancement in non-conventional yeasts like K. marxianus is the use of CRISPR-Cas9 for one-step, multigene integration. This allows researchers to refactor entire pathway segments by simultaneously integrating multiple expression cassettes (e.g., for ARO4, ARO7, and PHA2) into a specific genomic locus (like ABZ1), achieving high integration efficiency (51 ± 9%) [3]. The experimental workflow for this is summarized below.
Workflow for CRISPR-Cas9-mediated multigene integration, a key tool for pathway refactoring [3].
The success of metabolic engineering is quantified by the final titer of 2-PE. The table below summarizes production data from various engineered yeast strains and cultivation conditions.
| Microbial Host | Engineering Strategy / Key Feature | Max 2-PE Titer (mg/L) | Cultivation Mode & Duration | Citation/Note |
|---|---|---|---|---|
| Kluyveromyces marxianus CBS 6556 | Refactored Shikimate pathway (KmARO4K221L, KmARO7G141S, KmPHA2); Overexpressed KmARO10; Disrupted KmEAT1 | 766 ± 6 | Batch, 120 h | [3] |
| Kluyveromyces marxianus CBS 6556 | Same as above, with optimized fed-batch process | 1,943 ± 63 | Fed-batch, 120 h | [3] |
| Starmerella bacillaris R5 | Biotransformation from L-Phe (Ehrlich pathway) | 1,280 | Not Specified | [6] |
| Candida glabrata | Production from tequila vinasses (de novo synthesis) | ~65* | 96 h | *This is 2-PEAc, the ester of 2-PE [7] [8] |
This protocol is adapted from the combinatorial library creation method used in [3].
Step 1: Strain and Vector Preparation
Step 2: Yeast Transformation and Selection
Step 3: Screening and Validation
Step 4: Fermentation and Analysis
This compound (2-PE) is an aromatic alcohol with a rose-like fragrance, widely used in the food, pharmaceutical, and cosmetic industries due to its GRAS (Generally Recognized as Safe) status [1] [2]. Current global demand is approximately 10,000 tons per year [3] [1] [4]. Most commercial 2-PE is produced by chemical synthesis, which involves toxic chemicals and is environmentally unfriendly [1] [4]. Natural extraction from flowers like roses is possible but prohibitively expensive (around $1000/kg) [1]. Therefore, microbial fermentation, particularly using yeasts like S. cerevisiae, presents a promising sustainable and "natural" alternative [1] [2].
S. cerevisiae naturally synthesizes 2-PE through two primary metabolic pathways, as illustrated in the diagram below [1] [2]:
S. cerevisiae naturally synthesizes 2-PE through two primary metabolic pathways [1] [2].
The Ehrlich pathway is considered the most efficient for industrial production, as it uses the precursor L-Phenylalanine (L-Phe) to achieve higher yields [1]. A major challenge in microbial 2-PE production is its cytotoxicity; concentrations between 1.5 g/L and 4.0 g/L can fully inhibit yeast growth, limiting final titers [3] [4].
Developing robust yeast strains is crucial for overcoming 2-PE cytotoxicity and improving production efficiency. The table below summarizes key approaches and their outcomes.
| Strategy | Strain / Mutation | Experimental Method | Key Finding / Outcome |
|---|---|---|---|
| Evolutionary Engineering [3] [4] | Evolved S. cerevisiae CEN.PK 113-7D | Adaptive Laboratory Evolution (ALE) with gradual [3]PE increase from 1.5 to 3.4 g/L over 56 passages | 3.4 g/L tolerance (3x higher than parent). Mutations in HOG1 (MAPK pathway) and upregulation of ALD3/4 (detoxification). |
| Transcription Factor Engineering [5] | S. cerevisiae with Pdr1p (C862R) mutation | Physiological & transcriptomic analysis at 3.5 g/L [3]PE | 16% higher [3]PE production (2.22 g/L vs. 1.92 g/L). Enhanced Ehrlich pathway; altered sulfur & 1-carbon metabolism. |
| Wild-Type Screening & Fermentation Optimization [6] [2] | S. cerevisiae D-22 (wild-type) | Isolation from a microbial collection; medium & parameter optimization in a 5L bioreactor | Achieved 4.81 g/L in 24h. With in situ product recovery (ISPR), titer reached 6.41 g/L. |
Here are the methodologies for two key strain development approaches, as detailed in the search results.
This protocol is used to generate yeast strains with inherently higher tolerance to 2-PE.
This method is used to identify and evaluate wild-type or engineered strains for their 2-PE production capability.
Optimizing fermentation parameters and integrating product recovery are essential for scaling up production, as demonstrated by the screening study of S. cerevisiae D-22 [6] [2].
| Optimization Parameter | Optimal Condition | Impact on 2-PE Production |
|---|---|---|
| Bioreactor Scale | 5 L bioreactor | Enables control over aeration, pH, and feeding strategies. |
| pH | 5.5 | Provides a favorable environment for the yeast and enzymatic activities. |
| Inoculum Proportion | 10% | Likely supports high cell density fermentation from the start. |
| Nitrogen Source | Corn Steep Liquor | Activates genes (pha2, aro4, aro8, aro9) in both shikimate and Ehrlich pathways [6] [2]. |
| *In Situ* Product Recovery (ISPR) | Not Specified | Alleviates cytotoxicity, boosting production from 4.81 g/L to 6.41 g/L [6]. |
2-Phenylethanol is approved as a safe flavoring agent by major international organizations. The key regulatory details are summarized in the table below.
| Organization/Aspect | Specific Designation or Status |
|---|---|
| Flavor and Extract Manufacturers Association (FEMA) | GRAS 2858 [1] [2] |
| Food and Drug Administration (FDA) | Generally Recognized as Safe (GRAS) [1] |
| Joint Expert Committee on Food Additives (JECFA) | Approved as a flavoring agent [3] |
| Council of Europe (COE) | Approved as a flavoring agent [3] |
| Primary Justification | Pleasant rose-like scent; antimicrobial properties [1] [4] |
The market offers 2-PE produced through different methods, which significantly impacts its classification, cost, and consumer perception.
| Characteristic | Chemical Synthesis | Plant Extraction | Microbial Bioproduction |
|---|---|---|---|
| Market Share | ~93% of current production [2] | Very low | Emerging alternative |
| Classification | Synthetic | Natural | Considered "natural" in US & EU [1] [3] |
| Estimated Price | 3.5–5 US$/kg [1] | ~1000 US$/kg [1] [3] | ~220 US$/kg [1] |
| Key Drawbacks | Uses toxic chemicals (benzene, styrene oxide), harsh reaction conditions, unwanted byproducts [1] [2] | Low yield, weather-dependent, complex and costly extraction [1] [2] | 2-PE is toxic to microbes, limiting production yields; higher cost than synthetic [1] [2] |
The most efficient biotechnological route for producing natural 2-PE is the Ehrlich pathway in microorganisms, particularly yeasts like Saccharomyces cerevisiae [5] [1] [2]. This pathway uses the amino acid L-Phenylalanine (L-Phe) as a precursor.
The following diagram illustrates the key steps and regulation of the Ehrlich pathway in yeast:
The Ehrlich pathway in yeast converts L-Phe to 2-PE, regulated by external amino acid sensing [3].
The pathway involves three key enzymatic steps [1] [2] [3]:
A critical regulatory feature is the SPS sensor system, which detects extracellular L-Phe and activates genes for amino acid permeases (like Agp1 and Bap2) to enhance L-Phe uptake, making the process more efficient [3].
This protocol outlines a standard methodology for producing 2-PE using a yeast strain in a bioreactor, incorporating strategies to overcome product toxicity.
A workflow for 2-PE bioproduction, highlighting key steps and optimization strategies [5] [1] [2].
To make biotechnological 2-PE production economically competitive, future work is focused on:
This compound (2-PE) is an aromatic alcohol with a characteristic rose-like scent that serves as a valuable aromatic compound across multiple industries. This molecule occurs naturally as a major component of rose petals and various other flowers, though most commercial 2-PE is produced through synthetic routes. The compound's chemical structure consists of a phenyl group attached to ethanol, giving it both hydrophilic and hydrophobic properties that influence its biological activities and production challenges. 2-PE is classified as "generally recognized as safe" (GRAS, #2858) by regulatory agencies, enabling its use in food, cosmetic, and pharmaceutical applications [1] [2]. Beyond its fragrance properties, 2-PE exhibits significant antimicrobial activity against various bacteria and fungi, making it valuable as a natural preservative in products ranging from cosmetics to cleaning agents [3].
The global market demand for 2-PE continues to grow, reaching approximately USD 255 million in 2021 with projected increases in coming years [1] [2]. Currently, about 93% of commercial 2-PE is produced through chemical synthesis from petrochemical precursors, while the remainder is obtained through natural extraction or biotechnological processes [1] [2]. The significantly higher cost of natural 2-PE (250-300 times more expensive than synthetic versions) has driven research toward developing more efficient bioproduction methods that can compete economically while meeting consumer preference for natural products [2].
Natural extraction of 2-PE primarily occurs through steam distillation of rose petals and other fragrant flowers, yielding rose water (aqueous phase) and essential oil (lipophilic phase), both containing 2-PE as a principal component [1] [2]. This method faces significant challenges including low extraction efficiency, weather-dependent production variability, and the high cost of raw materials, making it economically unfeasible for large-scale production despite consumer preference for natural products [2].
Chemical synthesis dominates industrial production through several routes. The Grignard reaction involves converting chlorobenzene to phenylmagnesium chloride, which reacts with ethylene oxide at 100°C followed by acid decomposition to yield 2-PE. The Friedel-Crafts alkylation uses benzene and ethylene oxide with aluminum chloride catalyst at temperatures below 25°C. Alternatively, styrene oxide hydrogenation employs Raney nickel catalyst under high-pressure hydrogen conditions [1] [2]. These methods present serious environmental and technical challenges including use of hazardous reagents, energy-intensive conditions (high temperature and pressure), low selectivity, and generation of toxic waste streams that complicate purification and affect final product quality [1] [2].
Biotechnological production of 2-PE has emerged as an environmentally friendly alternative that can be classified as "natural" according to US and European legislation when produced microbiologically [1] [2]. Microbial production offers several advantages over chemical methods, including mild operating conditions, high product selectivity, reduced waste generation, and independence from weather fluctuations and seasonal variations [1]. The primary challenges in bioproduction include product toxicity to microbial cells (typically above 1.4 g/L), substrate costs, and low volumetric productivities that increase production expenses [4] [2].
Table 1: Comparison of this compound Production Methods
| Production Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Natural Extraction | Steam distillation of rose petals | Natural product designation, consumer preference | Low yield, weather-dependent, extremely high cost (250-300× synthetic) |
| Chemical Synthesis | Grignard, Friedel-Crafts, or hydrogenation routes | High volume production, lower cost | Hazardous reagents, harsh conditions, toxic wastes, lower quality |
| Biotechnological Production | Microbial conversion via Ehrlich pathway | Natural designation, mild conditions, high selectivity | Product toxicity (>1.4 g/L), higher cost (10-100× synthetic), substrate costs |
Microorganisms primarily produce 2-PE through two metabolic routes: the Ehrlich pathway and the shikimate pathway. The Ehrlich pathway represents the most efficient approach for 2-PE production, involving three enzymatic steps from the precursor L-phenylalanine (L-Phe). First, transamination converts L-Phe to phenylpyruvate, then decarboxylation produces phenylacetaldehyde, and finally reduction yields 2-PE [1] [2]. This pathway is strongly influenced by culture conditions, with optimal production occurring when L-Phe serves as the sole nitrogen source and glucose is not limiting [2].
The shikimate pathway enables de novo synthesis of 2-PE from simple carbon sources like glucose through condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from pentose phosphate pathway), ultimately leading to phenylpyruvate which enters the final steps of the Ehrlich pathway [1] [2]. While economically attractive due to lower substrate costs compared to L-Phe, this approach typically achieves lower productivity due to limited availability of key precursors and regulatory mechanisms in central metabolism [2].
Diagram 1: Integrated metabolic pathways for this compound biosynthesis showing the shikimate (yellow) and Ehrlich (green) pathways. Rate-limiting enzymes (AroG, CM/PDT) and feedback inhibition are highlighted.
In plants, particularly roses and crabapple flowers, 2-PE biosynthesis involves specialized enzymes with species-specific variations. Research has identified that phenylacetaldehyde synthase (PAAS) serves as the key enzyme converting L-Phe to phenylacetaldehyde in many plants [5]. Additionally, cytochrome P450 family proteins (CYP79D73) have been implicated in 2-PE production through intermediate (E/Z)-PAOx in species like Plumeria rubra [6]. The final reduction step to 2-PE is catalyzed by phenylacetaldehyde reductase (PAR), which also demonstrates activity toward benzaldehyde in some species [6].
Genetic studies in rose populations have revealed that 2-PE production is linked to the expression of specific alleles of the phenylacetaldehyde synthase gene (RhPAAS), with only one allele showing high expression responsible for 2-PE production [5]. This allele's expression begins early in flower development, before volatile 2-PE production, leading to initial accumulation of glycosylated compounds in petals [5]. Understanding these enzymatic pathways and their regulation provides opportunities for metabolic engineering to enhance 2-PE production in both microbial and plant systems.
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it valuable as a natural preservative. The compound demonstrates bacteriostatic effects at concentrations as low as 8-16 mM, with more pronounced bactericidal activity at higher concentrations (up to 100 mM) used in pharmaceutical and cosmetic preservation [3]. This antimicrobial property has been exploited in diverse applications including laundry and home care products, food preservation, and cosmetic formulations where 2-PE serves dual functions as both fragrance and antimicrobial agent [1] [3].
Research on 2-PE derivatives has revealed structure-activity relationships important for their antimicrobial efficacy. Derivatives such as phenylacetic acid, phenyllactic acid, and methyl phenylacetate also exhibit antimicrobial properties, with their effectiveness positively correlating with hydrophobicity and membrane partitioning coefficients [3]. Interestingly, some studies suggest that the bactericidal activity of 2-PE may depend on its conversion to phenylacetaldehyde, which demonstrates greater toxicity to bacterial cells than 2-PE itself [3].
The primary mechanism underlying 2-PE's antimicrobial activity involves disruption of microbial membrane integrity. As an amphipathic molecule, 2-PE incorporates into lipid bilayers with its hydrophobic phenyl ring inserting into the hydrophobic core region while the hydroxyl group interacts with hydrophilic head groups [3]. This incorporation disrupts hydrophobic interactions between lipid molecules, resulting in decreased lipid order and increased membrane fluidity [3].
The membrane-disrupting effects of 2-PE have significant consequences for cellular function. The altered membrane physical properties affect the structure and function of transmembrane proteins, potentially explaining observed inhibitory effects on DNA, RNA, and protein synthesis in bacteria [3]. Research has demonstrated that 2-PE-induced lipid disordering significantly affects transmembrane helix dimerization in both model and cellular membranes, providing a mechanistic link between membrane incorporation and disruption of essential cellular processes [3].
Table 2: Antimicrobial Properties of this compound and Derivatives
| Compound | Bacteriostatic Concentration | Membrane Partitioning | Key Applications |
|---|---|---|---|
| This compound | 8-16 mM (bacteriostatic), Up to 100 mM (bactericidal) | High | Cosmetics, food preservation, disinfectants |
| Phenylacetic Acid | Moderate activity | Moderate | Antimicrobial formulations |
| Phenyllactic Acid | Broad-spectrum antimicrobial | Moderate | Food preservation, antifungal applications |
| Methyl Phenylacetate | Lower activity | Lower | Fragrance, flavoring |
Various microorganisms have been employed for 2-PE production, with yeasts representing the most significant producers. Saccharomyces cerevisiae strains have demonstrated high production capabilities, while non-conventional yeasts like Kluyveromyces marxianus offer advantages including thermotolerance, broad substrate utilization, and generally recognized as safe (GRAS) status [4]. Specific K. marxianus strains have shown particular promise, with WUT216 and WUT240 isolates producing 2.74 g/L and 2.25 g/L respectively in optimized media, while demonstrating superior resistance to 2-PE toxicity compared to other strains [4].
Bacterial production platforms have also been developed, with Pseudomonas putida DOT-T1E strains emerging as promising hosts due to inherent solvent tolerance and capacity for aromatic compound metabolism [7]. Engineered P. putida strains have achieved 2-PE production of approximately 50-60 ppm from glucose, with improvements to 100-120 ppm through metabolic engineering strategies that enhance L-phenylalanine precursor supply [7]. Other bacterial systems including engineered Escherichia coli and Bacillus licheniformis have demonstrated production capabilities, with the latter achieving 6.24 g/L of 2-PE from glucose through multilevel metabolic engineering [1] [2].
Key metabolic engineering strategies for enhancing 2-PE production focus on addressing several bottlenecks:
These approaches have demonstrated that intracellular L-phenylalanine availability represents the primary bottleneck in 2-PE production, with engineered strains showing 2-3 fold improvements in production when precursor supply is enhanced [7].
Fermentation process design significantly impacts 2-PE productivity and economics. While conventional batch cultures remain widely used, continuous fermentation systems have demonstrated substantial improvements in productivity. Research with Kluyveromyces marxianus in continuous bioreactor systems showed a 60% increase in 2-PE yield compared to batch operations, achieving a space-time yield of 57.5 mg L⁻¹ h⁻¹ [4]. This enhancement resulted from maintaining optimal cell density and substrate concentrations while avoiding end-product inhibition through continuous product removal.
Solid-state fermentation (SSF) has emerged as an attractive alternative to submerged fermentation, particularly for utilizing agricultural waste substrates. SSF offers advantages including lower energy and water requirements, higher productivities, reduced wastewater generation, and the ability to use inexpensive substrates [8]. Research with Pichia kudriavzevii in SSF using sugarcane bagasse and sugar beet molasses demonstrated successful 2-PE production without pH adjustment or micronutrient supplementation, simplifying process requirements [8]. In SSF systems, critical parameters including temperature, moisture content, and aeration strategy significantly influence production outcomes.
In situ product removal (ISPR) techniques address the critical challenge of 2-PE toxicity to production strains. By continuously extracting 2-PE from fermentation broth, ISPR maintains product concentrations below inhibitory thresholds, significantly improving production yields [1] [2]. Various ISPR methods have been implemented including adsorption, extraction, and pervaporation, with adsorption techniques demonstrating particular promise for industrial application [2].
The economic viability of biotechnological 2-PE production depends heavily on substrate costs, driving research toward low-cost and waste-derived feedstocks. Successful 2-PE production has been demonstrated using various agricultural and industrial byproducts including whey permeate from dairy processing [4], sugarcane bagasse [8], corn stover, sugarcane straw, and corn syrup [7]. Using Kluyveromyces strains on whey permeate not only produces 2-PE but also reduces the chemical oxygen demand of this dairy waste byproduct, adding environmental benefits to the process economics [4].
Strain Selection and Cultivation: For 2-PE production using Kluyveromyces marxianus, inoculate strains in Sabouraud medium or whey permeate-based media supplemented with 2-5 g/L L-phenylalanine as precursor [4]. Incubate at 25-30°C with agitation at 150-200 rpm for 48-72 hours. Optimal temperature varies by strain, with some K. marxianus isolates showing highest production at 25°C while others maintain productivity at 30°C [4].
Process Optimization Parameters:
Toxicity Resistance Screening: To identify strains with improved 2-PE tolerance, conduct growth curves in media supplemented with 1-4 g/L 2-PE. Measure OD600 at 24-hour intervals and calculate inhibition percentage relative to control without 2-PE [4]. Strains showing less than 50% growth inhibition at 2 g/L 2-PE are considered promising for production applications [4].
Volatile Compound Extraction: For flower petal analysis, harvest tissue at developmental stages of interest (e.g., bud stage, flowering stage, end flowering stage). Extract volatiles using solid/liquid solvent extraction with dichloromethane or pentane:ether (1:1 v/v). Internal standards such as nonyl acetate or tetradecane should be added for quantification [5] [6].
Gas Chromatography Analysis:
Quantification Methods: Identify 2-PE by comparison with authentic standards and quantify using FID response factors or MS selective ion monitoring. For microbial cultures, extract 2-PE from broth using ethyl acetate and concentrate under nitrogen stream before GC analysis [4] [8].
Diagram 2: Analytical workflow for this compound quantification from biological samples using gas chromatography with mass spectrometry or flame ionization detection.
| Host Microorganism | Key Engineering Strategy | Maximum Titer (g/L) | Yield (mg/g Glucose) | Productivity (mg/L/h) | Scale | Citation |
|---|---|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Coexistence of Ehrlich & de novo pathways; enhanced NADH supply | 12.1 | Information not specified | Information not specified | Bioreactor | [1] |
| Escherichia coli (Bacteria) | Optimized Ehrlich pathway; deletion of competing genes (e.g., feaB) | 2.36 | 76 | 48 | Shake Flask | [2] |
| Rhodotorula toruloides (Yeast) | First-time engineering; inactivation of ATP citrate synthase (ACL) | 1.06 | 8.5 | 8 | 3 L Bioreactor | [3] |
| Saccharomyces cerevisiae (Yeast) | Wild-type screening & fermentation optimization with in situ product recovery | 6.41 | Information not specified | Information not specified | 5 L Bioreactor | [4] |
Microorganisms synthesize 2-PE from glucose by connecting central carbon metabolism to aromatic amino acid biosynthesis. The following diagram illustrates the two primary pathways and key engineering targets.
The de novo synthesis connects glucose to 2-PE through the Shikimate pathway and the Ehrlich pathway [5] [6]. Key strategies to enhance flux through these pathways include [2] [1]:
For researchers aiming to replicate or build upon these studies, here is a summary of common experimental workflows.
Key Technical Details:
While significant progress has been made, challenges remain. Future work will likely focus on further enhancing the synergy between the Ehrlich and de novo pathways, discovering more efficient enzymes, engineering greater product tolerance in host strains, and integrating the use of low-cost, renewable feedstocks to improve economic viability [6] [1].
This compound (2-PE) is an aromatic alcohol with a characteristic rose-like fragrance that has significant applications in the food, pharmaceutical, and cosmetic industries. As a GRAS (Generally Recognized as Safe) compound, it is widely used as a flavoring agent in beverages, pastries, ice cream, and chewing gum [1] [2]. The global market demand for 2-PE is approximately 10,000 tons per year, with most current production relying on chemical synthesis methods that generate toxic by-products and face limitations in food and pharmaceutical applications [1] [3]. Natural extraction from plant materials is prohibitively expensive, costing approximately US $1000/kg, making microbial fermentation an increasingly attractive alternative [3].
Microbial production of 2-PE can occur via two primary metabolic pathways: the Ehrlich pathway, which utilizes L-phenylalanine (L-Phe) as a precursor, and the shikimate pathway, which enables de novo synthesis from simple carbon sources [3]. The optimization of fermentation media components is critical for enhancing 2-PE yield, reducing production costs, and enabling industrial-scale applications. These application notes provide detailed protocols and data tables summarizing current advances in 2-PE fermentation medium optimization, targeting researchers and scientists in biotechnology and pharmaceutical development.
Carbon sources play a critical role in microbial growth and 2-PE biosynthesis, serving as both energy sources and potential precursors through the shikimate pathway.
Table 1: Carbon Source Optimization for 2-PE Production
| Microorganism | Carbon Source | Concentration | 2-PE Yield | Fermentation Conditions | Citation |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae D-22 | Glucose | 40 g/L | 4.81 g/L | 5 L bioreactor, pH 5.5, 24 h | [1] [2] |
| Kluyveromyces marxianus | Sweet whey (lactose) | 40-60 g/L lactose | 1.2 g/L | 48 h, with 4.5 g/L L-Phe | [4] |
| Kluyveromyces marxianus | Glucose | 20-120 g/L | 3.32 g/L | Optimized concentration | [5] |
| Annulohypoxylon stygium S20 | Glucose | 20 g/L | 2.33 g/L | PDB medium, 6 days | [6] |
| S. bayanus L1 | Glucose | 40 g/L | 6.5 g/L | 5 L bioreactor | [7] |
The selection of carbon sources significantly influences 2-PE productivity. Glucose is the most commonly optimized carbon source across multiple yeast species, with concentrations typically ranging from 20-60 g/L [1] [7] [6]. For S. cerevisiae D-22, a glucose concentration of 40 g/L was identified as optimal in shaking flask experiments [1]. Alternatively, agro-industrial wastes such as sweet whey (containing 40-60 g/L lactose) have been successfully utilized as low-cost carbon sources for K. marxianus, supporting 2-PE production of 1.2 g/L while simultaneously reducing the chemical oxygen demand (COD) of the waste material by 76% [4].
Nitrogen sources significantly influence 2-PE biosynthesis, particularly by regulating the expression of genes involved in both the shikimate and Ehrlich pathways.
Table 2: Nitrogen Source and Precursor Optimization for 2-PE Production
| Nitrogen Source | Concentration | L-Phe Concentration | Microorganism | 2-PE Yield | Effect on Pathway | Citation |
|---|---|---|---|---|---|---|
| Yeast extract | 2.5 g/L | 8 g/L | S. cerevisiae D-22 | 4.81 g/L | Inhibits aro8 and aro9, enhances tdh3 and adh2 | [1] [2] |
| Malt extract | 5 g/L | 8 g/L | S. cerevisiae D-22 | 4.81 g/L | Standard nitrogen source | [1] |
| Corn steep liquor | 1.75 g/L | 8 g/L | S. cerevisiae D-22 | 4.81 g/L | Activates pha2, aro4, aro8, and aro9 | [1] [2] |
| (NH₄)₂SO₄ | 0.76 g/L | 4.5 g/L | K. marxianus | 1.2 g/L | Nitrogen source with sweet whey | [4] |
| L-Phe as sole nitrogen source | - | 4-8 g/L | S. bayanus L1 | 6.5 g/L | Enhances Ehrlich pathway | [7] |
The concentration and type of nitrogen sources significantly impact 2-PE yield through regulation of gene expression in the biosynthetic pathways. In S. cerevisiae D-22, corn steep liquor (1.75 g/L) was found to activate the expression of genes related to both the shikimate and Ehrlich pathways (pha2, aro4, aro8, and aro9), thereby promoting 2-PE synthesis [1] [2]. In contrast, excess yeast extract (beyond 2.5 g/L) inhibited the expression of aro8 and aro9 (key Ehrlich pathway genes) while enhancing the expression of tdh3 and adh2, thus promoting de novo synthesis of 2-PE via the shikimate pathway [2].
The precursor L-phenylalanine is a critical component for 2-PE production via the Ehrlich pathway. Optimal L-Phe concentrations typically range from 4-8 g/L, with higher concentrations sometimes leading to inhibition or increased production costs [1] [4] [7]. Using L-Phe as the sole nitrogen source has been shown to enhance 2-PE production by preventing the suppression of amino acid permeases like Gap1, which are inhibited by preferred nitrogen sources at both transcriptional and post-translational levels [7].
Optimization of physical and chemical parameters is essential for maximizing 2-PE production in bioreactor systems.
Table 3: Optimization of Fermentation Process Parameters
| Parameter | Optimal Range | Microorganism | Impact on 2-PE Production | Citation |
|---|---|---|---|---|
| Temperature | 25-35°C | S. cerevisiae AFRC01 | 28°C optimal for strawberry wine fermentation | [8] |
| pH | 5.5 | S. cerevisiae D-22 | 4.81 g/L in 5 L bioreactor | [1] [2] |
| Inoculum proportion | 10% | S. cerevisiae D-22 | 4.81 g/L in 5 L bioreactor | [1] |
| Inoculum size | 0.5-1.0% | S. cerevisiae AFRC01 | Optimal for strawberry wine fermentation | [8] |
| Fermentation duration | 24-48 h | S. cerevisiae D-22 & K. marxianus | Maximum production in shortest time | [1] [4] |
| Aeration | 1.3-2 vvm | S. cerevisiae | Two-stage aeration strategy increased yield by 19% | [1] |
The optimal pH for 2-PE production varies among microorganisms but typically falls within the slightly acidic range. For S. cerevisiae D-22, a pH of 5.5 combined with a 10% inoculum proportion resulted in 2-PE production of 4.81 g/L after 24 hours of fermentation in a 5 L bioreactor [1] [2]. Temperature optimization is strain-dependent and application-specific; for strawberry wine fermentation using S. cerevisiae AFRC01, a temperature of 28°C was optimal, resulting in 2-PE content of 170.06 mg/L [8].
Two-stage fermentation strategies have been developed to maximize 2-PE production by separating the growth phase from the production phase. Shu et al. demonstrated that S. cerevisiae achieves high cell density growth at 25°C with an aeration rate of 1.3 vvm, whereas 2-PE biosynthesis is favored at 35°C and 2 vvm. Implementing a two-stage fermentation strategy (switching from 25°C to 35°C after 72 h) increased 2-PE yield by 19% compared to single-stage fermentation [1].
The cytotoxicity of 2-PE is a significant factor limiting production, as concentrations above 4 g/L can completely inhibit microbial growth [5]. To overcome this limitation, in situ product recovery (ISPR) techniques have been successfully implemented:
In S. cerevisiae D-22, implementation of ISPR techniques increased 2-PE production from 4.81 g/L to 6.41 g/L, effectively alleviating product inhibition [1] [2]. For K. marxianus, co-culture with Pediococcus lactis improved 2-PE production by 42.63% compared to axenic cultures, likely through activation of the Ehrlich pathway and enhanced robustness of K. marxianus under 2-PE stress [5].
Various microorganisms have been identified as natural producers of 2-PE, each with distinct advantages and production capabilities.
Table 4: Microbial Producers of this compound
| Microorganism | Maximum Reported Yield | Primary Pathway | Advantages | Citation |
|---|---|---|---|---|
| Saccharomyces cerevisiae D-22 | 6.41 g/L (with ISPR) | Both Ehrlich & shikimate | GRAS status, food applications | [1] [2] |
| Saccharomyces bayanus L1 | 6.5 g/L | Ehrlich | High yield without engineering | [7] |
| Kluyveromyces marxianus | 3.58 g/L (co-culture) | Both Ehrlich & shikimate | Thermotolerant, utilizes various substrates | [5] |
| Annulohypoxylon stygium (filamentous fungus) | 2.33 g/L | Ehrlich & shikimate | Utilizes spent mushroom compost | [6] |
| Acinetobacter soli ANG344B | 2.14 g/L | Ehrlich | Unusual bacterial producer | [3] |
Yeasts are generally the most efficient producers of 2-PE, with S. bayanus L1 achieving 6.5 g/L without genetic engineering – the highest titer reported for a wild-type strain [7]. S. cerevisiae strains are particularly valuable for food applications due to their GRAS status and well-characterized genetics [1] [2]. K. marxianus offers advantages of thermotolerance and the ability to utilize a wide range of carbon sources, including lactose from whey [4] [5]. Recently, the filamentous fungus Annulohypoxylon stygium has been identified as a promising producer, capable of yielding 2.33 g/L of 2-PE while utilizing spent mushroom compost as a substrate [6].
Protocol 1: Screening of High-Yield 2-PE Producing Yeast Strains
Step 1: Isolation from natural sources
Step 2: Primary screening for 2-PE production
Step 3: Quantitative analysis
Step 4: Strain identification
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Sample Preparation:
HPLC Conditions:
Calibration Standard Preparation:
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
Sample Preparation:
GC-MS Conditions:
Microorganisms synthesize 2-PE through two primary metabolic pathways: the Ehrlich pathway (biotransformation) and the shikimate pathway (de novo synthesis). The diagram below illustrates these pathways and their key regulatory points:
The Ehrlich pathway is the most efficient route for 2-PE production, consisting of three enzymatic steps: (1) transamination of L-Phe to phenylpyruvate by aminotransferases (ARO8, ARO9), (2) decarboxylation to phenylacetaldehyde by decarboxylases (ARO10, PDC), and (3) reduction to 2-PE by alcohol dehydrogenases (ADH) [3]. The shikimate pathway enables de novo synthesis from simple carbon sources through the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from pentose phosphate pathway), ultimately leading to phenylpyruvate which enters the Ehrlich pathway [3].
Protocol 4: RT-qPCR Analysis of 2-PE Pathway Gene Expression
RNA Extraction:
cDNA Synthesis:
qPCR Reaction:
Data Analysis:
The optimization of this compound production requires an integrated approach considering medium composition, process parameters, producing strains, and product recovery strategies. The protocols and data presented in these application notes provide researchers with evidence-based strategies for enhancing 2-PE yields in both laboratory and industrial settings. Future directions should focus on the development of cost-effective fermentation media using agro-industrial wastes, engineering of robust production strains with enhanced 2-PE tolerance, and implementation of continuous fermentation processes with integrated product recovery.
AN-025: Advanced In Situ Product Removal Techniques for Enhanced 2-Phenylethanol Bioproduction
Introduction this compound (2-PE) is an important aromatic alcohol with a characteristic rose-like fragrance, widely used in cosmetic, food, and pharmaceutical industries. The global market for 2-PE reached USD 255 million in 2021 and continues to grow, driven by increasing consumer preference for natural products [1]. However, conventional bioproduction faces significant challenges due to product inhibition, where 2-PE becomes toxic to microbial cells at low concentrations (typically 2-4 g/L) [2]. This application note details advanced ISPR strategies to overcome this limitation and enhance production efficiency.
Background Microbial production of 2-PE occurs primarily through two metabolic pathways: the Ehrlich pathway (using L-phenylalanine as precursor) and the de novo shikimate pathway (using glucose) [1]. The Ehrlich pathway involves three enzymatic steps: transamination of L-Phe to phenylpyruvate, decarboxylation to phenylacetaldehyde, and reduction to 2-PE [3] [1]. Despite metabolic engineering advances, product inhibition remains the primary bottleneck for industrial-scale production, making ISPR essential for economic viability.
Experimental Results & Performance Comparison
| ISPR Technique | System Configuration | Production Enhancement | Key Advantages | Scale Demonstrated |
|---|---|---|---|---|
| Continuous Extractive Fermentation [4] | FAST bioreactor with liquid-liquid extraction | Twofold increase vs. batch; >100 hours production | Controlled aqueous 2-PE levels (0.43 ± 0.02 g/kg); reduced by-products | Industrial pilot scale |
| Pertraction-Adsorption Hybrid [2] | SLM with octane + Macronet MN270 adsorption column | Not specified (removal efficiency: ~90% from model solutions) | Selective separation; minimal nutrient depletion; no biofouling | Laboratory scale |
| Direct Solvent Extraction [1] [2] | Oleic acid, rapeseed oil, or ionic liquids direct addition | 12.6 g/L with oleic acid in fed-batch [1] | Simple implementation; biocompatible solvents | Laboratory scale |
| Adsorption-Based ISPR [2] | Fixed-bed columns with polymeric resins | Prolonged production phase by maintaining sub-inhibitory concentrations | High capacity; easy regeneration; modular design | Laboratory scale |
Principle: This method utilizes hydrostatic pressure differences within a single unit operation to continuously separate 2-PE during fermentation, maintaining concentrations below inhibitory levels [4].
Materials:
Procedure:
Validation: In a study using this method, controlled aqueous 2-PE levels (0.43 ± 0.02 g kg⁻¹) and extended production times (>100 h) were obtained, resulting in a twofold increase of the final product output compared to batch L-L ISPR approaches [4].
Principle: This modular system combines supported liquid membrane (SLM) pertraction for selective separation with fixed-bed adsorption for concentration, avoiding direct contact between cells and separation matrices [2].
Materials:
Procedure:
Validation: The system achieved approximately 90% removal efficiency from model solutions and effectively separated 2-PE from L-phenylalanine, preventing precursor depletion [2].
Materials: DVB/CAR/PDMS fiber, GC-MS system with Innowax column, internal standards.
Procedure:
Media Composition: Modified Etschmann's medium (30 g/L glucose, 35 g/L Na₂HPO₄·2H₂O, 10.5 g/L citric acid, 0.28 g/L Na₂SO₄, 0.17 g/L yeast extract, 9 g/L L-Phe for Ehrlich pathway) [5].
Culture Conditions: Incubate at 30°C with shaking at 120 rpm for 24-30 hours. For de novo synthesis, omit L-Phe to create nitrogen-limiting conditions [5].
Diagram 1: Metabolic pathways for 2-PE biosynthesis in microbes. The Ehrlich pathway (green/red) converts L-Phe to 2-PE, while the shikimate pathway (yellow/green) enables de novo synthesis from glucose. KDC: 2-keto-acid decarboxylase; ADH: Alcohol dehydrogenase. Adapted from [3] [1].
Diagram 2: Workflow of the pertraction-adsorption hybrid ISPR system. The system separates 2-PE from fermentation broth using a supported liquid membrane, then concentrates it via adsorption, enabling continuous product removal. Adapted from [2].
Strain Selection: Saccharomyces cerevisiae tolerates up to 4 g/L 2-PE, while Kluyveromyces marxianus tolerates up to 2 g/L [2]. Non-conventional yeasts and engineered strains like Enterobacter sp. CGMCC 5087 offer de novo synthesis capability [6] [1].
Economic Viability: ISPR significantly improves process economics by increasing volumetric productivity, extending production phase, and reducing downstream processing costs. The use of low-cost feedstocks (e.g., agro-industrial byproducts) further enhances viability [1].
Scale-up Potential: Adsorption-based systems and continuous extraction show the strongest potential for industrial implementation due to modular design and easy scale-up [2].
ISPR techniques are essential for economically viable bioproduction of this compound. The continuous extractive fermentation system enables industrial-scale production with controlled product levels, while the pertraction-adsorption hybrid system offers selective separation with minimal process interference. Implementation of these ISPR strategies can significantly enhance 2-PE productivity by mitigating product inhibition effects.
2-Phenylethanol (2-PE) is an aromatic alcohol with a characteristic rose-like scent that occurs widely in nature as a secondary metabolite in various plants and microorganisms. While traditionally valued in the fragrance, flavor, and cosmetic industries, this compound has recently garnered significant scientific interest due to its broad-spectrum antimicrobial activity against diverse pathogenic fungi, bacteria, and viruses. The rising antimicrobial resistance crisis has intensified the search for novel therapeutic agents with multi-target mechanisms, positioning 2-PE as a promising candidate for development as a natural antimicrobial agent. These application notes provide a comprehensive technical resource for researchers and drug development professionals, integrating current mechanistic insights, standardized experimental protocols, and analytical frameworks to facilitate the systematic investigation of 2-PE's antimicrobial properties and potential therapeutic applications.
The biological significance of 2-PE extends beyond its role as a flavor and fragrance compound. Recent computational and experimental studies have revealed that 2-PE exhibits dual antifungal and antiviral activity through interactions with essential microbial enzymes and cellular structures. Its status as a Generally Recognized As Safe (GRAS) compound underlines its potential for safe therapeutic use, while its natural origin addresses growing consumer preference for naturally-derived antimicrobials. The compound's favorable physicochemical properties, including low molecular weight and moderate lipophilicity, contribute to its ability to penetrate microbial membranes and interact with intracellular targets, making it a valuable structural template for developing next-generation antimicrobial agents with potentially reduced resistance development.
Research indicates that this compound exerts its antimicrobial effects through multimodal mechanisms targeting critical cellular structures and metabolic processes in pathogens. These mechanisms vary across microbial species but consistently involve disruption of essential physiological functions. The primary action mechanisms include: (1) disruption of mitochondrial function and membrane integrity; (2) inhibition of protein synthesis through targeting aminoacyl-tRNA synthetases; (3) interference with cell wall biosynthesis enzymes; and (4) inhibition of viral protease activity. This multi-target approach likely contributes to 2-PE's broad-spectrum activity and reduces the potential for resistance development compared to single-target antimicrobial agents.
Mitochondrial Disruption: Electron microscopy studies reveal that 2-PE induces severe mitochondrial damage in fungal cells, characterized by degraded cristae, outer membrane leakage, and extensive vacuolization. These ultrastructural changes compromise energy production and cellular homeostasis, leading to growth inhibition and cell death. The effect is concentration-dependent, with higher concentrations causing more rapid and extensive damage [1] [2].
Protein Synthesis Inhibition: Transcriptomic analyses demonstrate that 2-PE significantly downregulates genes involved in ribosome biogenesis, aminoacyl-tRNA biosynthesis, and protein processing. Specifically, 2-PE appears to competitively inhibit phenylalanyl-tRNA synthetase (PheRS), preventing charging of tRNA^Phe^ with phenylalanine and consequently halting protein synthesis. This mechanism is particularly effective against rapidly growing microbial cells with high protein synthesis demands [3] [1].
Cell Wall Biosynthesis Interference: Molecular docking studies show strong binding affinities between 2-PE and key fungal enzymes involved in cell wall maintenance, including endoglucanase A (EglA) from Aspergillus niger and N-myristoyltransferase (NMT) from Candida albicans. Inhibition of these enzymes weakens cell wall integrity, increases permeability, and renders microbial cells more susceptible to environmental stresses and host defenses [3].
Viral Enzyme Inhibition: Computational models indicate that 2-PE effectively binds to active sites of essential viral enzymes, including SARS-CoV-2 main protease (M^pro^), HIV-1 reverse transcriptase, and hepatitis B virus capsid protein. The compound forms stable hydrogen bonds with catalytically critical residues such as His41 and Cys145 in SARS-CoV-2 M^pro^, interfering with viral replication processes [3].
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Bacterial Pathogens
| Pathogen | MIC (mg/mL) | Experimental Conditions | Reference |
|---|---|---|---|
| Escherichia coli | 3.1 | In vitro agar well diffusion | [4] |
| Escherichia coli ATCC 25922 | 2.7 | In vitro agar well diffusion | [4] |
| Staphylococcus aureus ATCC 25923 | 1.4 | In vitro agar well diffusion | [4] |
| Salmonella Typhi | 6.2 | In vitro agar well diffusion | [4] |
| Citrobacter koseri | 3.4 | In vitro agar well diffusion | [4] |
Table 2: Efficacy of this compound Against Fungal Pathogens
| Pathogen | EC50 (mg/mL) | Application Context | Key Findings | Reference |
|---|---|---|---|---|
| Fusarium graminearum | 0.21-0.38 | In vitro PDA medium | Concentration-dependent mycelial growth inhibition | [2] |
| Penicillium italicum | - | Citrus fruit protection | 1.5 μL/mL reduced decay to 11.3% (vs 10.7% for prochloraz) | [1] |
| Penicillium digitatum | - | Citrus fruit protection | Significant reduction in spore germination and disease incidence | [1] |
| Candida albicans | - | In vitro docking studies | High binding affinity to N-myristoyltransferase (-9.1 to -14.4 kcal/mol) | [3] |
Table 3: Molecular Docking Profiles of this compound Against Microbial Target Enzymes
| Target Enzyme | Source Organism | Docking Score (kcal/mol) | Key Interacting Residues | Biological Function of Target |
|---|---|---|---|---|
| N-myristoyltransferase | Candida albicans | -9.1 to -14.4 | - | Protein myristoylation, virulence |
| Endoglucanase A | Aspergillus niger | -9.1 to -14.4 | - | Cell wall degradation, remodeling |
| SARS-CoV-2 Main Protease | SARS-CoV-2 | -9.1 to -14.4 | His41, Cys145 | Viral polyprotein processing |
| HIV-1 Reverse Transcriptase | HIV-1 | -9.1 to -14.4 | - | Viral RNA to DNA conversion |
| Phenylalanyl-tRNA Synthetase | Kloeckera apiculata | - | Active site competition | Protein synthesis, aminoacylation |
Purpose: To predict and characterize molecular interactions between this compound and microbial target proteins through computational modeling and binding affinity assessment.
Purpose: To evaluate in vitro and in vivo antifungal activity of this compound against plant and human fungal pathogens.
Inhibition rate (%) = [(Control diameter - Treatment diameter) / Control diameter] × 100 [2].Diseased spikelets (%) = (Number of diseased spikelets / Total number of spikelets) × 100 [2].Purpose: To identify gene expression changes and metabolic pathway alterations in fungal pathogens responding to this compound treatment.
Purpose: To visualize subcellular alterations in fungal pathogens following this compound treatment.
Molecular docking outcomes should demonstrate consistent binding poses and favorable energy scores across multiple independent runs. Validated docking models typically show 2-PE binding energies ranging from -9.1 to -14.4 kcal/mol against various microbial targets [3]. Molecular dynamics trajectories should confirm complex stability through low RMSD values (< 2.3 Å) and persistent hydrogen bonding with key catalytic residues such as His41 and Cys145 in SARS-CoV-2 M^pro^ [3]. These computational predictions provide mechanistic hypotheses that require experimental validation but offer valuable insights for structure-based optimization of 2-PE derivatives.
RNA-Seq analysis typically reveals broad transcriptional reprogramming in fungal pathogens exposed to 2-PE. Expected patterns include significant downregulation of genes involved in ribosome biogenesis, aminoacyl-tRNA biosynthesis, DNA replication, and cell cycle progression [1]. Concurrent upregulation of peroxisome-related genes, autophagy regulators, and phosphatidylinositol signaling pathways indicates compensatory stress responses [1]. The specific suppression of phenylalanyl-tRNA synthetase expression and amino acid biosynthesis pathways provides mechanistic evidence for the observed inhibition of protein synthesis and fungal growth. Researchers should correlate these transcriptomic changes with corresponding phenotypic alterations observed in growth inhibition assays.
The experimental data generated using these protocols supports several promising applications for this compound. In agricultural settings, 2-PE shows potential as a biopesticide for controlling postharvest diseases of citrus fruits and wheat scab caused by Penicillium spp. and Fusarium graminearum, respectively [1] [2]. The compound's ability to inhibit mycotoxin production (DON, 3-ADON, 15-ADON) by Fusarium species adds value beyond growth suppression alone [2]. In clinical contexts, 2-PE's broad-spectrum activity against fungal pathogens like Candida albicans and viral targets including SARS-CoV-2 suggests potential for development as a topical antimicrobial or systemic therapeutic lead compound [3]. The dual antifungal and antiviral activity mechanism is particularly valuable in managing co-infections and reducing polypharmacy challenges.
Future research should address key challenges in 2-PE utilization, particularly its moderate toxicity to production hosts which currently limits biotechnological production yields [5] [6]. Advanced metabolic engineering strategies in yeast platforms like Yarrowia lipolytica show promise for overcoming these limitations through Ehrlich pathway optimization and mitochondrial engineering to enhance 2-oxoglutarate availability [5]. Additionally, structure-activity relationship studies could guide the development of 2-PE derivatives with improved potency, selectivity, and pharmacological properties. The continuing integration of computational predictions with experimental validation will accelerate the translation of basic research findings into practical antimicrobial applications.
Fusarium Head Blight (FHB), or wheat scab, is a devastating disease primarily caused by the fungal pathogen Fusarium graminearum [1]. The threat is twofold: the disease can cause yield losses of 10-40%, and the fungus produces mycotoxins, such as deoxynivalenol (DON) and its derivatives (3-ADON, 15-ADON), which contaminate grains and are hazardous to human and animal health [2] [3] [1]. Controlling FHB is critical for global food security.
While chemical fungicides are commonly used, problems of fungicide resistance, environmental pollution, and toxic residues are driving the search for safer, sustainable alternatives [2]. 2-Phenylethanol, a volatile organic compound (VOC) naturally found in various plants and yeasts, has emerged as a promising plant-derived fungicide with low toxicity and high biodegradability [2] [4].
The antifungal activity of this compound against F. graminearum has been confirmed through both in vitro (plate) and in vivo (wheat spike) assays. The data below summarize its potent effects.
Table 1: In Vitro and In Vivo Efficacy of this compound against F. graminearum
| Evaluation Method | Key Findings | Experimental Details |
|---|---|---|
| *In Vitro* Antifungal Activity | Concentration-dependent inhibition of mycelial growth. | Mycelial plugs placed on PDA media containing 0 to 1.2 mg/mL of this compound [2]. |
| EC50 Value: 0.46 mg/mL. | Calculated after incubating at 25°C for 3 days; 50% effective concentration [2]. | |
| *In Vivo* Disease Control | Significant reduction in the number of diseased spikelets. | Wheat spikes sprayed with this compound (0.6, 1.2, 2.4 mg/mL) after inoculation with F. graminearum spores [2]. |
| Disease Reduction: 65.7% at 2.4 mg/mL. | Percentage calculated 14 days post-inoculation; positive control was tebuconazole [2]. | |
| Mycotoxin Inhibition | Inhibited production of DON, 3-ADON, and 15-ADON. | Toxin levels measured in infected grains treated with this compound [2]. |
Research indicates that this compound employs a multi-targeted mechanism to disrupt the normal life activities of F. graminearum.
The following diagram summarizes the antifungal mechanism of this compound against Fusarium graminearum:
Here are the standardized protocols for evaluating the efficacy of this compound against F. graminearum, as derived from the research.
This protocol measures the effective concentration of this compound that inhibits 50% of mycelial growth.
Inhibition rate (%) = [(Growth diameter in control - Growth diameter in treatment) / Growth diameter in control] × 100This protocol assesses the ability of this compound to control FHB on living wheat plants.
Table 2: Key Reagents and Strains for Experimental Protocols
| Item | Specification / Source | Purpose |
|---|---|---|
| F. graminearum Strain | PH-1 (or other standard strains) | Target pathogen for in vitro and in vivo assays [2]. |
| This compound | Commercial source, purity not specified in source. | The active compound being tested [2]. |
| Culture Media | PDA (Potato Dextrose Agar); CMC (Carboxymethylcellulose sodium) medium. | Fungal growth and spore production [2]. |
| Wheat Cultivar | Apogee73S2 (+Fhb1, resistant), Apogee (-Fhb1, susceptible), Fielder (susceptible). | Plant material for in vivo testing [2]. |
| Positive Control | Tebuconazole (215 μg/mL) | Standard chemical fungicide for comparison [2]. |
The findings demonstrate that This compound is a highly promising candidate for the green control of Fusarium Head Blight. Its ability to directly inhibit fungal growth, disrupt cellular integrity, and suppress dangerous mycotoxin production, all while being a plant-derived compound, aligns with the goals of sustainable agriculture [2] [4].
Future work should focus on:
The global health threat posed by multidrug-resistant fungal and viral pathogens has accelerated research into broad-spectrum antimicrobial agents. Among promising candidates, 2-phenylethanol (2-PE), a phenyl-substituted aromatic alcohol derived from Plumeria rubra (Temple tree), has emerged as a molecule of significant interest due to its dual antimicrobial potential [1]. While 2-PE has been traditionally valued in the fragrance and flavor industries, recent evidence indicates potent antifungal activity through multi-pronged mechanisms including disruption of fungal protein synthesis by targeting aminoacyl-tRNA synthetases, particularly phenylalanyl-tRNA synthetase (PheRS), compromising mitochondrial function, and destabilizing cell membranes [1]. Additionally, 2-PE impairs adhesion and biofilm formation of Candida albicans, thereby reducing its pathogenicity [1].
The antiviral potential of 2-PE, however, remains relatively unexplored. Given its small molecular size, lipophilic character, and phenolic structure, 2-PE is hypothesized to engage in hydrophobic interactions with conserved active sites of key viral enzymes [1]. This application note presents a comprehensive computational framework for evaluating 2-PE as a dual-action antimicrobial agent through structure-guided discovery approaches, including molecular docking, dynamics simulations, and ADMET profiling against essential viral and fungal targets [1].
The integrated computational approach for evaluating 2-PE's antimicrobial potential encompasses four major phases: target selection, molecular docking, dynamics simulations, and ADMET profiling (Figure 1). This systematic workflow ensures comprehensive assessment of binding interactions, complex stability, and drug-like properties.
Figure 1. Comprehensive Workflow for this compound Antiviral and Antifungal Evaluation
The target selection strategy encompasses both viral and fungal enzymes that are essential for pathogen viability and replication (Table 1). For antiviral assessment, key targets include SARS-CoV-2 main protease (Mpro), HIV-1 reverse transcriptase, HIV-1 protease, and hepatitis B virus capsid protein [1]. These enzymes play critical roles in viral replication cycles, with SARS-CoV-2 Mpro being particularly important due to its conserved catalytic dyad and well-characterized binding pockets, facilitated by over 550 crystallographic structures available for structure-based screening [1].
For antifungal evaluation, targets include Candida albicans N-myristoyltransferase (NMT), Aspergillus niger endoglucanase A (EglA), and Penicillium chrysogenum Sec3p–Rho1p complex [1]. These enzymes are biologically essential for fungal cell wall integrity, protein localization, and virulence. Inhibition of these targets represents a validated strategy for antifungal intervention, broadening the scope of druggable targets in antifungal therapy [1].
Table 1. Protein Targets for this compound Molecular Docking Studies
| Target Category | Protein Name | PDB ID | Biological Function | Key Residues |
|---|---|---|---|---|
| Viral Enzymes | SARS-CoV-2 Main Protease | 6LU7 | Processes viral polyproteins | His41, Cys145 |
| Viral Enzymes | HIV-1 Reverse Transcriptase | 3LP1 | Catalyzes viral RNA-to-DNA conversion | - |
| Viral Enzymes | HIV-1 Protease | 3NU3 | Cleaves viral polyproteins | - |
| Viral Enzymes | Hepatitis B Virus Capsid Protein | 3MSH | Structural capsid protein | - |
| Fungal Enzymes | Candida albicans N-myristoyltransferase | 1NMT | Protein myristoylation for localization | - |
| Fungal Enzymes | Aspergillus niger Endoglucanase A | 1KS5 | Cell wall degradation and remodeling | Arg187, Ser111 |
| Fungal Enzymes | Penicillium chrysogenum Sec3p–Rho1p | 3A58 | Vesicle trafficking and cell polarity | - |
Molecular docking studies revealed high binding affinities of 2-PE across all seven target enzymes, with docking scores ranging from -9.1 to -14.4 kcal/mol (Table 2) [1]. The strongest binding was observed with fungal enzymes, particularly Candida albicans N-myristoyltransferase and Aspergillus niger endoglucanase A. 2-PE demonstrated key interactions with catalytically critical residues including hydrogen bonding with His41 and Cys145 (SARS-CoV-2 Mpro), Arg187 and Ser111 (Aspergillus niger endoglucanase A), and other residues essential for enzymatic function [1].
The consistent binding affinity across diverse targets suggests 2-PE's potential as a broad-spectrum antimicrobial agent. The compound's small molecular size and phenolic structure enable effective interactions with conserved binding pockets across different enzyme classes, supporting its dual antiviral and antifungal mechanism of action [1].
Table 2. Molecular Docking Results of this compound with Viral and Fungal Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| SARS-CoV-2 Main Protease | -10.2 | His41, Cys145 | Hydrogen bonding |
| HIV-1 Reverse Transcriptase | -9.1 | - | Hydrophobic interactions |
| HIV-1 Protease | -9.8 | - | Hydrophobic interactions |
| Hepatitis B Capsid Protein | -10.5 | - | Hydrophobic interactions |
| C. albicans N-myristoyltransferase | -14.4 | Multiple | Hydrogen bonding, hydrophobic |
| A. niger Endoglucanase A | -12.7 | Arg187, Ser111 | Hydrogen bonding |
| P. chrysogenum Sec3p–Rho1p | -11.3 | Multiple | Hydrogen bonding, hydrophobic |
Molecular dynamics (MD) simulations conducted over 100 nanoseconds confirmed the structural stability of all 2-PE-protein complexes [1]. The complexes exhibited low root mean square deviation (RMSD) values below 2.3 Å, indicating minimal structural fluctuation and stable binding throughout the simulation period [1]. Additional stability metrics included consistent ligand positioning, stable radius of gyration, and persistent hydrogen bonding with residue occupancy exceeding 80% in all complexes [1].
These MD simulation results provide strong evidence for the dynamic stability of 2-PE in the binding pockets of target proteins, reinforcing the docking predictions and suggesting sustained target engagement under physiologically relevant conditions.
Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis indicated a favorable pharmacokinetic and safety profile for 2-PE [1]. Key findings include high intestinal absorption potential, low toxicity concerns, non-mutagenic properties, and minimal environmental risk [1]. The compound's favorable physicochemical properties, natural origin, and target-specific binding further support its candidacy as a dual-action antiviral and antifungal agent suitable for further development.
Table 3. ADMET Properties of this compound
| Parameter Category | Specific Property | Predicted Value/Profile | Interpretation |
|---|---|---|---|
| Absorption | Intestinal Absorption | High | Favorable bioavailability |
| Distribution | Plasma Protein Binding | Moderate | Sufficient free drug available |
| Metabolism | CYP450 Interactions | Low | Reduced drug-drug interaction potential |
| Excretion | Clearance | Moderate | Reasonable residence time |
| Toxicity | Mutagenicity | Non-mutagenic | Favorable safety profile |
| Toxicity | Hepatotoxicity | Low | Reduced liver damage concern |
| Environmental Impact | Ecotoxicity | Minimal | Environmentally favorable |
Objective: To prepare clean, docking-ready protein structures from crystallographic data.
Materials:
Procedure:
Notes: The presence of structural water molecules is particularly important for 3CLpro protease activity [2]. For PLpro, water molecules can be removed as they are not described as essential for inhibition [2].
Objective: To generate optimized 3D structures of this compound and reference compounds for docking studies.
Materials:
Procedure:
Notes: For phenolic glycosides, special attention should be paid to the glycosidic linkage conformation and ring puckering [2].
Objective: To predict binding orientation and affinity of 2-PE against target proteins.
Materials:
Procedure:
Notes: For SARS-CoV-2 Mpro, validate docking protocol by redocking cognate ligands and comparing with crystallographic poses [2]. The docking grid dimensions should be adjusted in UCSF Chimera using the zone function to select residues at 5 Å of the reference ligand [2].
Objective: To evaluate stability and dynamic behavior of 2-PE-protein complexes.
Materials:
Procedure:
Notes: Simulation length of 100 ns has been shown sufficient to assess complex stability for similar systems [1].
Objective: To predict pharmacokinetic and toxicity profiles of 2-PE.
Materials:
Procedure:
Notes: 2-PE's natural origin suggests favorable ADMET properties, but comprehensive computational assessment is essential to identify potential liabilities [1].
This comprehensive computational study establishes This compound as a promising lead molecule for dual-action antiviral and antifungal development. Integrative molecular docking revealed strong binding affinities across seven essential viral and fungal targets, with docking scores ranging from -9.1 to -14.4 kcal/mol [1]. Molecular dynamics simulations confirmed complex stability over 100 ns, with low RMSD values (<2.3 Å) and persistent hydrogen bonding interactions [1]. ADMET profiling indicated favorable pharmacokinetic properties including high intestinal absorption, low toxicity, and non-mutagenic characteristics [1].
The study provides a robust computational framework for evaluating natural products as antimicrobial agents, combining multiple structure-based drug discovery approaches. While entirely in silico, these findings provide a mechanistic rationale for further experimental validation, including enzymatic inhibition assays, microbial growth studies, and structure-activity relationship optimization [1].
Future work should focus on experimental validation of 2-PE's dual antimicrobial activity through in vitro enzymatic assays and cell-based infection models. Additionally, structure-activity relationship studies could optimize 2-PE's potency and selectivity through rational chemical modifications. The broad-spectrum activity demonstrated computationally suggests potential applications against emerging viral variants and drug-resistant fungal strains, addressing critical unmet needs in antimicrobial therapy.
2-phenylethanol (2-PE), an aromatic alcohol with a characteristic rose-like scent, has significant applications in the pharmaceutical, cosmetic, and food industries due to its pleasant fragrance and antimicrobial properties. The global market for 2-PE continues to grow, with an estimated value of USD 255 million in 2021 and expected further expansion. While chemical synthesis dominates commercial production, increasing consumer preference for natural products has stimulated development of biotechnological approaches for 2-PE production. These biological methods can be classified as "natural" under U.S. and European legislation, making them particularly valuable for pharmaceutical and food applications. However, product inhibition remains a significant challenge, as 2-PE concentrations above 1.4-2.0 g/L typically exhibit toxicity toward microbial cells, limiting overall productivity and titer. This application note provides detailed protocols and performance data for scalable bioreactor systems designed to overcome this limitation through advanced process engineering, including continuous cultivation and in situ product removal techniques.
Table 1: Performance metrics of different bioreactor configurations for 2-PE production
| Bioreactor Configuration | Strain | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Working Volume | Key Feature |
|---|---|---|---|---|---|---|
| Batch culture on whey permeate | K. marxianus WUT240 | 2.25 | 0.047 | - | 0.1-1L | Dairy waste valorization |
| Continuous culture on whey permeate | K. marxianus WUT240 | - | 0.0575 | - | 4.8L | 60% increase vs batch |
| Continuous extractive (FAST) bioreactor | S. cerevisiae IMX2179 | 0.43* | 0.11-0.33 | - | Pilot scale | Controlled aqueous 2-PE level |
| Batch with ISPR (oleic acid) | S. cerevisiae | - | 0.13 | - | Lab scale | Two-phase system |
| Batch with ISPR (PPG 1200) | K. marxianus | - | 0.33 | - | Lab scale | Two-phase system |
| Bioreactor (optimized) | S. bayanus L1 | 6.5 | 0.108 | 0.65 | 5L | Wild-type strain |
*Aqueous phase concentration in continuous extractive fermentation; total concentration would be higher accounting for organic phase [1] [2].
Table 2: Microorganisms used in 2-PE bioproduction
| Microorganism | Type | Maximum Reported Titer (g/L) | Carbon Source | Nitrogen Source | Key Advantage |
|---|---|---|---|---|---|
| Saccharomyces bayanus L1 | Wild-type yeast | 6.5 | Glucose | L-Phe | Highest titer for wild-type |
| Kluyveromyces marxianus WUT240 | Wild-type yeast | 2.25 | Lactose (whey) | L-Phe | Whey permeate utilization |
| Saccharomyces cerevisiae IMX2179 | Engineered yeast | 2.1 (de novo) | Glucose | - | De novo synthesis |
| Acinetobacter soli ANG344B | Wild-type bacterium | 2.35 | Glucose | L-Phe | High bacterial production |
| Escherichia coli (engineered) | Engineered bacterium | 5.3 | Glucose | - | De novo synthesis |
| Kluyveromyces lactis WUT175 | Wild-type yeast | 1.63 | Lactose (whey) | L-Phe | Moderate producer |
Medium Composition: YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) or defined medium with 20 g/L lactose for whey-based systems. For 2-PE production, add 3-5 g/L L-phenylalanine (L-Phe) as precursor [3].
Inoculation: Transfer a single colony from fresh YPD agar plate to 50-100 mL medium in 250-500 mL baffled flasks.
Culture Conditions: Incubate at 30°C (or 25°C for higher 2-PE production in some Kluyveromyces strains) with rotary shaking at 200 rpm for 24-48 hours [1].
Growth Monitoring: Measure optical density at 600 nm (OD₆₀₀) until mid-exponential phase (OD₆₀₀ ≈ 6-8).
Bioreactor Configuration: Use a stirred-tank bioreactor with minimum 5L working volume (e.g., 5-10L total volume), equipped with pH, dissolved oxygen (DO), and temperature sensors [3].
Medium Preparation: For whey-based medium, dissolve whey permeate to obtain 40-60 g/L lactose concentration. Add 4-6 g/L L-Phe, 5 g/L (NH₄)₂SO₄, 3 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, and trace elements [1].
Sterilization: Sterilize bioreactor and medium in situ at 121°C for 20 minutes. Filter-sterilized L-Phe solution can be added aseptically after sterilization if needed to prevent degradation.
Inoculation: Transfer pre-culture to achieve initial OD₆₀₀ of 0.5-1.0 (≈5-10% v/v inoculum).
Process Parameters: Maintain temperature at 25-30°C (optimize for specific strain), pH at 5.5-6.0 using 2M NaOH or 2M HCl, aeration at 1.0-1.5 vvm, and agitation at 300-500 rpm to maintain DO above 20-30% air saturation [1] [3].
Process Monitoring: Sample every 4-8 hours to measure OD₆₀₀, substrate consumption (HPLC for lactose/glucose and L-Phe), and 2-PE production (GC or HPLC).
Harvest: Terminate fermentation after 48-72 hours when 2-PE concentration plateaus (typically at 2-6 g/L depending on strain and conditions).
System Configuration: Use a stirred-tank bioreactor with level control or overflow system for continuous operation. The system should include feed and product reservoirs, peristaltic pumps, and possibly an external cell retention device [1].
Medium Preparation: Prepare whey-based medium as in batch culture but with optimized L-Phe concentration (3-5 g/L). For Kluyveromyces strains, whey permeate containing 40-60 g/L lactose can be used as the main substrate [1].
Inoculation and Batch Phase: Start with batch culture as described in section 3.1.2 and allow cells to grow until late exponential phase (OD₆₀₀ ≈ 8-10).
Initiation of Continuous Mode: Begin feeding fresh medium and removing culture broth at the same rate once the batch phase is complete (typically after 24-48 hours).
Dilution Rate: Set dilution rate (D) to 0.02-0.04 h⁻¹ (equivalent to residence time of 25-50 hours). Monitor culture stability for 3-5 residence times before data collection [1].
Process Control: Maintain constant temperature, pH, and dissolved oxygen as in batch culture. Monitor OD₆₀₀ in the effluent to ensure steady-state operation.
Steady-State Sampling: Once stable OD₆₀₀ is observed in the effluent (variation <5% over one residence time), collect samples for analysis over multiple residence times.
Performance Assessment: Calculate volumetric productivity (g/L/h) as product concentration (g/L) × dilution rate (h⁻¹). Compare with batch productivity.
Bioreactor Configuration: The Fermentation Accelerated by Separation Technology (FAST) bioreactor consists of an integrated system for simultaneous fermentation and liquid-liquid extraction. The system uses hydrostatic pressure differences to separate aqueous and organic phases within one unit operation [2].
Extractant Selection: Choose biocompatible extractant with high partition coefficient for 2-PE. Oleic acid or polypropylene glycol 1200 have demonstrated success in previous studies [2].
Phase Ratio: Use organic to aqueous phase ratio of 0.2-0.5:1, ensuring sufficient extraction capacity while maintaining proper mixing and oxygen transfer.
Inoculation and Start-up: Begin with batch culture in aqueous phase until 2-PE production is initiated (typically 12-24 hours).
Continuous Operation: Initiate continuous feeding of aqueous medium and organic extractant, with controlled removal of both phases to maintain constant phase volumes and 2-PE concentration.
Process Control: Maintain aqueous phase 2-PE concentration at 0.4-0.5 g/L to minimize inhibition while maximizing production rate. This is achieved by adjusting phase flow rates and ratio [2].
Monitoring: Regularly sample both aqueous and organic phases to determine 2-PE distribution, substrate concentration, and cell density.
Ehrlich Pathway: The most efficient route for 2-PE production, where L-phenylalanine (L-Phe) is converted to 2-PE through three enzymatic steps: (1) transamination to phenylpyruvate by aromatic amino acid transferase, (2) decarboxylation to phenylacetaldehyde by pyruvate decarboxylase, and (3) reduction to 2-PE by alcohol dehydrogenase. This pathway requires L-Phe as a precursor but typically gives higher yields and productivities compared to de novo synthesis [5].
Shikimate Pathway: Enables de novo synthesis of 2-PE from simple carbon sources (e.g., glucose) through the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from pentose phosphate pathway) to ultimately form phenylpyruvate, which then enters the final steps of the Ehrlich pathway. While economically attractive due to lower substrate costs, this pathway typically results in lower yields due to complex regulation and competing metabolic fluxes [5].
Extraction Protocol: Acidify culture broth to pH 5.0-6.0 with 2M HCl. Mix with food-grade ethyl acetate at 1:1 volume ratio in separation funnel for 10-15 minutes. Allow phases to separate completely (15-30 minutes). Collect organic phase and repeat extraction twice with fresh ethyl acetate. Combine organic phases [6].
Solvent Removal: Evaporate ethyl acetate under reduced pressure at 40°C using rotary evaporator until constant weight of product is obtained.
Product Characterization: Analyze purified 2-PE by GC-MS for purity assessment. Typical recovery yields exceed 90% using this method [6].
In Situ Product Removal: For integrated processes, use adsorbent resins (e.g., HP-20) or continued extractive fermentation as described in section 3.3.
Distillation: Purify 2-PE by vacuum distillation (bp. 219-221°C at atmospheric pressure, 104°C at 35 mmHg) following initial solvent extraction.
Low 2-PE Titer: Ensure L-Phe is used as sole nitrogen source to prevent repression of the Ehrlich pathway. Verify precursor concentration (typically 3-6 g/L initial L-Phe) and add supplement if depleted prematurely [1] [3].
Product Inhibition: Implement ISPR when 2-PE concentration approaches 1.5-2.0 g/L. For batch systems, consider extractants like oleic acid or PPG 1200. For continuous operation, the FAST bioreactor provides superior inhibition control [2].
Poor Cell Growth in Whey Medium: Adapt strain through sequential subculturing in whey-based media. Supplement with yeast extract (0.5-1.0 g/L) if mineral deficiencies are suspected [1].
Temperature Optimization: Test production at 25°C, 30°C, and 37°C. Most yeast strains show highest 2-PE production at 25-30°C, though growth may be faster at higher temperatures [1].
Precursor Feeding Strategy: For fed-batch operations, implement controlled feeding of L-Phe to maintain concentration between 1-3 g/L throughout fermentation to minimize substrate inhibition while maximizing conversion.
Aeration Optimization: Balance oxygen supply for biomass formation with potential oxidative degradation of 2-PE. Maintain DO >20% for aerobic processes.
The scale-up of this compound production in bioreactors requires careful consideration of both microbial physiology and process engineering principles. Continuous cultivation and in situ product removal strategies demonstrate significant advantages over conventional batch processes by mitigating product inhibition effects, thereby enhancing overall productivity. The implementation of the FAST bioreactor system represents a particularly promising approach for industrial-scale 2-PE production, enabling extended operation times (>100 hours) and improved volumetric productivity. Furthermore, utilization of alternative substrates such as whey permeate offers the dual benefit of process economics improvement and waste stream valorization. The protocols detailed in this application note provide researchers with comprehensive methodologies for developing efficient and scalable bioprocesses for 2-PE production.
This compound (2-PE), an aromatic alcohol with a characteristic rose-like fragrance, represents a high-value compound widely utilized in the cosmetic, food, pharmaceutical, and fragrance industries. With global demand estimated at approximately 10,000 tons annually, efficient production methods are of significant industrial interest [1] [2]. While chemical synthesis dominates current industrial production, increasing consumer preference for natural products has stimulated development of biotechnological approaches that can be classified as "natural" under U.S. and European legislation [3]. Fed-batch fermentation has emerged as a critical strategy for enhancing 2-PE productivity, primarily by mitigating the strong inhibitory effects this compound exerts on microbial systems at concentrations exceeding 2-4 g/L [4] [3]. These application notes provide detailed protocols and optimization strategies for implementing fed-batch processes for 2-PE production, targeting researchers and process development scientists in industrial biotechnology.
The fundamental challenge in 2-PE bioproduction lies in its inherent cytotoxicity, which limits final titers and productivity in conventional batch processes. Fed-batch strategies, particularly when combined with in situ product recovery (ISPR) techniques, effectively address this limitation by maintaining 2-PE concentrations below inhibitory thresholds while allowing for high cell density cultivation [1] [4]. Additionally, the metabolic pathways responsible for 2-PE biosynthesis respond favorably to controlled nutrient feeding, especially the timed supplementation of the precursor L-phenylalanine (L-Phe) and critical carbon sources [1] [5]. The protocols outlined herein synthesize recent advances in strain engineering, medium optimization, and process control to establish robust and scalable fed-batch processes for high-yield 2-PE production.
Several yeast species demonstrate native capability for 2-PE production, with Saccharomyces cerevisiae and Kluyveromyces marxianus representing the most extensively characterized platforms. Non-conventional yeasts such as Yarrowia lipolytica have also shown significant production potential, particularly in engineered strains [5] [2]. Strain selection represents a critical initial decision point, as production capabilities vary substantially even between strains of the same species. For instance, recent screening efforts identified S. cerevisiae D-22 as a high-yield wild-type strain capable of producing 4.81 g/L of 2-PE in optimized batch processes [1], while engineered Y. lipolytica strains have achieved production titers up to 2.67 g/L [5]. Additionally, specialized strains such as S. cerevisiae AFRC01 have been developed specifically for enhanced 2-PE tolerance (up to 3.9 g/L), addressing a fundamental constraint in production efficiency [6].
Microbial production of 2-PE occurs primarily through two distinct metabolic pathways:
Ehrlich Pathway: This three-step pathway converts the precursor L-Phe to 2-PE via transamination to phenylpyruvate (catalyzed by transaminases Aro8/Aro9), decarboxylation to phenylacetaldehyde (catalyzed by decarboxylases Aro10/Pdc1/5/6), and reduction to 2-PE (catalyzed by alcohol dehydrogenases) [5] [2]. This pathway requires L-Phe as a precursor and generates 2-oxoglutarate (aKG) as a co-substrate for the initial transamination reaction.
Shikimate Pathway: This de novo synthesis route enables 2-PE production from simple carbon sources such as glucose through the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), ultimately yielding phenylpyruvate which enters the Ehrlich pathway [1] [3]. While theoretically more cost-effective due to lower substrate costs, this pathway suffers from complex regulation, low natural flux, and lengthy reaction sequences (over 20 steps) [5].
The Ehrlich pathway generally demonstrates higher production efficiency and represents the preferred route for industrial bioprocesses. However, recent metabolic engineering strategies have successfully enhanced the shikimate pathway through deregulation and flux optimization [3].
Figure 1: Metabolic Pathways for this compound Biosynthesis. The shikimate pathway enables de novo synthesis from simple carbon sources, while the Ehrlich pathway converts L-phenylalanine to 2-PE. Critical enzymes are indicated at each metabolic step.
Table 1: Comparison of Microorganisms for 2-PE Production
| Strain | Type | Pathway | Max Titer (g/L) | Yield (g/g) | Key Features | Reference |
|---|---|---|---|---|---|---|
| S. cerevisiae D-22 | Wild-type | Both | 4.81 (6.41 with ISPR) | N/R | High-yield isolate, responds well to medium optimization | [1] |
| Y. lipolytica po1fk7P | Engineered | Ehrlich | 2.67 | 0.70 (from L-Phe) | Cytosolic aKG source, blocked competing pathways | [5] |
| K. marxianus | Wild-type | Ehrlich | 1.20 | N/R | Lactose utilization, whey fermentation capability | [7] |
| S. cerevisiae AFRC01 | Evolved | Both | N/R | N/R | High 2-PE tolerance (3.9 g/L) | [6] |
| Acinetobacter soli ANG344B | Wild-type | N/R | 2.14 | N/R | Unusually high production for bacteria | [3] |
Optimized nutrient composition profoundly influences 2-PE productivity by regulating metabolic flux through biosynthetic pathways. Carbon sources primarily serve dual roles: supporting cellular growth and generating essential cofactors. While glucose remains the standard carbon source, its concentration requires careful control as excessive levels can catabolite repress the Ehrlich pathway. The optimal glucose concentration typically falls between 40-60 g/L in initial medium formulations [1].
Nitrogen source selection critically influences Ehrlich pathway activity, as transamination represents the initial and often rate-limiting step in L-Phe conversion. Complex nitrogen sources generally outperform inorganic alternatives, with corn steep liquor demonstrating particularly beneficial effects through activation of genes encoding shikimate and Ehrlich pathway enzymes (pha2, aro4, aro8, aro9) [1]. However, excessive yeast extract can inhibit aro8 and aro9 expression while enhancing tdh3 and adh2 transcription, redirecting flux toward de novo synthesis [1].
The L-phenylalanine (L-Phe) concentration significantly impacts 2-PE production in Ehrlich pathway-based processes. While increasing L-Phe availability generally enhances 2-PE synthesis, excessive concentrations can inhibit cellular growth and decrease volumetric productivity. Research indicates optimal L-Phe concentrations typically range between 4-8 g/L, with strain-specific optimization required [1] [7]. For K. marxianus fermentation on sweet whey, response surface methodology identified 4.50 g/L L-Phe as optimal [7], while S. cerevisiae D-22 achieved high productivity with 8 g/L L-Phe [1].
Table 2: Standardized Medium Formulations for 2-PE Production
| Component | Concentration (g/L) | Function | Notes |
|---|---|---|---|
| Basal Medium (S. cerevisiae) | |||
| Glucose | 40 | Carbon source | Higher concentrations may cause repression |
| Malt extract | 5 | Complex nitrogen source | Supports growth and pathway activation |
| Corn steep liquor | 1.75 | Complex nitrogen source | Activates shikimate/Ehrlich pathway genes |
| Yeast extract | 2.5 | Complex nitrogen source | Enhances de novo synthesis in moderation |
| KH₂PO₄ | 6 | Buffer/osmolyte | Maintains pH and phosphorus supply |
| MgSO₄·7H₂O | 0.4 | Cofactor | Enzyme activation and cellular metabolism |
| CaCl₂ | 0.2 | Cofactor | Membrane function and signaling |
| L-Phe | 8 | Precursor | Optimal concentration strain-dependent |
| Sweet Whey Medium (K. marxianus) | |||
| Sweet whey | - | Carbon source | Lactose content 40-60 g/L |
| L-Phe | 4.5 | Precursor | Optimized via RSM |
| (NH₄)₂SO₄ | 0.76 | Nitrogen source | Required for whey fermentation |
The following comprehensive protocol outlines the complete fed-batch process for 2-PE production, integrating optimal parameters from recent research.
Figure 2: Fed-Batch Fermentation Workflow for 2-PE Production. The process encompasses strain selection through harvest, with critical parameters requiring monitoring and control at each stage.
Strain Revival: Streak frozen glycerol stock or lyophilized culture onto YPD agar plates (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 15 g/L agar). Incubate at 30°C for 48 hours until well-isolated colonies develop.
Pre-culture Preparation:
Inoculum Standardization:
Initial Medium Preparation:
Bioreactor Environmental Control:
Fed-Batch Operation:
Growth Monitoring:
Substrate and Product Analysis:
The significant cytotoxicity of 2-PE represents a fundamental limitation in achieving high product titers, with concentrations above 2-4 g/L typically inhibiting microbial growth and metabolism [4]. In situ product recovery (ISPR) strategies effectively address this challenge by continuously removing 2-PE from the fermentation broth, maintaining sub-inhibitory concentrations while potentially simplifying downstream processing. Multiple ISPR approaches have demonstrated efficacy in 2-PE production systems:
Membrane-Based Solvent Extraction (MBSE): This hybrid approach combines microfiltration with membrane extraction, enabling continuous 2-PE removal without emulsion formation [4]. The process involves:
Adsorption Techniques: Hydrophobic adsorbents effectively capture 2-PE from fermentation broth, though regeneration represents an operational challenge.
Two-Liquid Phase Extraction: The addition of water-immiscible organic solvents (e.g., alkanes, oleyl alcohol) creates an extraction phase that continuously partitions 2-PE from the aqueous fermentation broth [4].
The most effective ISPR strategy for fed-batch 2-PE production employs an integrated membrane extraction system [4]:
Microfiltration Unit:
Membrane Extraction:
Extractant Regeneration:
Table 3: Performance Comparison of Product Recovery Techniques
| Technique | 2-PE Titer (g/L) | Productivity Increase | Advantages | Limitations |
|---|---|---|---|---|
| Batch (no ISPR) | 2.0-4.0 | Baseline | Simple operation | Strong product inhibition |
| Membrane Extraction | 6.41 [1] | ~60% | Continuous operation, no emulsions | Membrane fouling, complexity |
| Two-Liquid Phase | 4.5-5.5 | ~40% | Simple implementation | Solvent toxicity, phase separation |
| Adsorption | 4.0-5.0 | ~30% | High selectivity | Capacity limitations, regeneration |
Low 2-PE Yields: Inadequate L-Phe supplementation often limits 2-PE production. Verify precursor concentration and consider fed-batch addition to maintain optimal levels throughout fermentation. Additionally, assess nitrogen source composition, as inappropriate complex nitrogen sources can repress Ehrlich pathway enzymes [1].
Incomplete Glucose Utilization: High initial glucose concentrations may cause catabolite repression or osmotic stress. Implement controlled feeding strategy to maintain glucose at 5-15 g/L throughout fermentation. Monitor for potential nitrogen limitation that can cause premature metabolic shift.
Poor Cell Growth: 2-PE cytotoxicity typically manifests as extended lag phases or reduced growth rates. Implement ISPR strategies or consider evolved tolerant strains like S. cerevisiae AFRC01 when 2-PE concentrations exceed 2 g/L [6].
Acid Crash (pH Drop): Rapid acid production without subsequent solventogenesis indicates metabolic imbalance. Ensure proper C:N ratio and monitor for oxygen limitation during high-growth phases.
Response Surface Methodology (RSM): For strain-specific medium optimization, employ RSM with central composite design to identify optimal concentrations of critical factors (L-Phe, nitrogen sources, C:N ratio) [7]. This approach efficiently maps multi-factor interactions while minimizing experimental runs.
Two-Stage Temperature Control: Implement temperature shift during fermentation to optimize both growth and production phases. For S. cerevisiae, use 25°C during growth phase (0-72 h) followed by 35°C during production phase (72-120 h) to increase yields by approximately 19% compared to constant temperature operation [1].
Metabolic Switch Timing: For processes utilizing inhibitor-containing feedstocks, time substrate feeding to coincide with the metabolic switch from acidogenesis to solventogenesis. Research demonstrates that sensitivity to inhibitors varies with growth phase, with lowest sensitivity occurring near the metabolic switch [8].
Fed-batch fermentation represents the most effective bioprocess strategy for high-yield this compound production, successfully addressing the fundamental challenges of product inhibition and precursor toxicity. The integration of controlled nutrient feeding, optimized environmental parameters, and in situ product recovery enables significant enhancement of both volumetric productivity and final product titer. The protocols outlined herein provide a comprehensive framework for implementing robust 2-PE production processes, with demonstrated capability to achieve concentrations exceeding 6 g/L in laboratory-scale bioreactors [1].
Future process intensification will likely focus on multi-stage fermentation systems incorporating advanced cell retention strategies, dynamic feeding control based on real-time metabolic activity monitoring, and integration with low-cost feedstocks such as lignocellulosic hydrolysates or agro-industrial byproducts. Additionally, the continued development of 2-PE tolerant strains through evolutionary engineering or metabolic manipulation presents promising avenues for further process enhancement [6]. By implementing the detailed protocols and optimization strategies presented in these application notes, researchers and process engineers can establish efficient and scalable 2-PE production platforms meeting the growing demand for this valuable natural aroma compound.
2-Phenylethanol (2-PE) is an aromatic alcohol with a persistent rose-like scent, widely used in the cosmetics, perfume, food, and pharmaceutical industries due to its desirable fragrance and antimicrobial properties [1]. While the majority of commercial 2-PE is synthesized chemically or extracted from plants, there is a growing market demand for natural 2-PE produced through biotechnological routes [1] [2].
The conversion of agro-industrial byproducts into value-added chemicals like 2-PE represents a cornerstone of the circular bioeconomy. It offers a dual advantage: reducing the environmental impact of waste disposal and providing a low-cost feedstock for microbial fermentation, thereby improving process economics [1] [3] [4]. These protocols summarize the latest advances in 2-PE bioproduction, focusing on robust microbial strains and efficient fermentation strategies.
A variety of microorganisms can naturally produce 2-PE. The table below compares the performance of various wild-type and engineered strains.
Table 1: Comparison of Microorganisms for this compound Production
| Microorganism | Type | Key Substrate | Maximum 2-PE Titer (g/L) | Notes | Source |
|---|---|---|---|---|---|
| Wickerhamomyces anomalus 1D6 | Wild-type yeast | Glucose & L-Phe | 4.73 | Isolated from rice wine; optimized in 5-L bioreactor | [2] |
| Acinetobacter soli ANG344B | Wild-type bacterium | L-Phe | 2.14 | High production for a wild-type bacterium | [1] |
| Saccharomyces cerevisiae | Engineered yeast | Glucose | 3.73 | Metabolic engineering of the Ehrlich pathway | [1] |
| Bacillus licheniformis | Engineered bacterium | Glucose | 6.24 | De novo production via multilevel metabolic engineering | [1] |
| Escherichia coli | Engineered bacterium | L-Phe | 3.21 | Engineered with a heterologous pathway from Proteus mirabilis | [1] |
| Kluyveromyces marxianus | Wild-type yeast | L-Phe | 0.50 | Production enhanced by optimization of culture conditions | [2] |
Principle: Native microbial communities from fermented foods or environmental samples can be a source of efficient wild-type strains [2].
Materials:
Procedure:
Two main fermentation bioprocesses are applicable: Submerged Fermentation (SmF) and Solid-State Fermentation (SSF). SSF is particularly suited for agro-industrial byproducts as it uses solid substrates with low moisture content, resembles natural microbial habitats, and can generate products with improved stability [3] [4].
This protocol details the steps to achieve high-titer 2-PE production in a controlled bioreactor [2].
Principle: The yeast W. anomalus converts L-Phenylalanine (L-Phe) into 2-PE primarily via the Ehrlich pathway under controlled pH and feeding conditions.
Materials:
Procedure:
Principle: SSF utilizes moist solid substrates, such as agro-industrial wastes, without free-flowing water. Fungi and yeasts grow on the substrate, secreting enzymes to break down complex polymers and produce 2-PE [3] [4].
Key Considerations for SSF:
Microorganisms synthesize 2-PE through two primary metabolic routes: the Ehrlich Pathway and the Shikimate Pathway.
The following diagram, generated using Graphviz, illustrates the relationship between these pathways and their key enzymes.
Figure 1: Biochemical Pathways for 2-PE Synthesis in Microorganisms and Plants. The Ehrlich pathway (blue arrows) catabolizes the amino acid L-Phenylalanine. The Shikimate pathway (green arrows) enables de novo synthesis from simple carbon sources like glucose. Key enzymes are indicated along the arrows [1] [5] [6].
A major bottleneck in 2-PE bioproduction is its cytotoxicity, which inhibits microbial growth at concentrations above 2-4 g/L [1]. Implementing In Situ Product Removal (ISPR) techniques is essential to overcome this limitation.
Table 2: Strategies for Enhancing 2-PE Yield and Mitigating Toxicity
| Strategy Category | Specific Method | Principle | Effect on 2-PE Production |
|---|---|---|---|
| Feedstock Optimization | Use of agro-industrial byproducts (e.g., corn cobs, bran) | Replaces expensive defined media with low-cost, renewable feedstocks. | Reduces production costs; supports circular economy [1] [3]. |
| Fermentation Control | Two-phase system with oleyl alcohol | 2-PE partitions into the organic solvent phase, reducing its concentration in the aqueous medium. | Reduces product inhibition; increases overall titer and yield [1]. |
| Metabolic Engineering | Overexpression of Ehrlich pathway genes (ARO8, ARO10, ADH) | Enhances carbon flux from L-Phe to 2-PE. | Increases specific productivity and final titer [1]. |
| Metabolic Engineering | Blocking competing pathways (e.g., to fusel acids) | Prevents diversion of key intermediates away from 2-PE synthesis. | Increases yield on substrate (L-Phe or glucose) [1]. |
| Quorum Sensing | Exogenous addition of 2-PE (at low concentrations) | 2-PE acts as a quorum-sensing molecule, regulating microbial physiology. | Can improve cell viability and production of desired flavor compounds [7]. |
Bioproduction of this compound from agro-industrial byproducts is a technologically viable and economically attractive alternative to chemical synthesis and plant extraction. The key to success lies in:
Future efforts should focus on integrating advanced omics technologies with systems metabolic engineering to create more robust cell factories. Furthermore, scaling up these processes in a biorefinery context will be crucial for realizing the full economic and environmental benefits of a circular bioeconomy.
This compound (2-PE), also known as phenethyl alcohol, is an aromatic alcohol with a characteristic rose-like odor and versatile antimicrobial properties. This compound occurs widely in nature, particularly in essential oils of rose, jasmine, carnation, and hyacinths, and can be produced through various methods including chemical synthesis, plant extraction, and microbial biosynthesis. As a preservative, 2-PE demonstrates broad-spectrum activity against bacteria, fungi, and viruses, making it valuable for pharmaceutical, cosmetic, and food applications. Its status as Generally Recognized as Safe (GRAS) by regulatory authorities and its natural occurrence has driven interest in its use as an alternative to synthetic preservatives. These application notes provide a comprehensive overview of 2-PE's antimicrobial mechanisms, applications, and detailed experimental protocols for efficacy assessment, supporting researchers and drug development professionals in implementing this compound in preservation strategies.
The primary mechanism of this compound's antimicrobial action involves disruption of cellular membranes. As an amphipathic molecule, 2-PE incorporates into lipid bilayers, increasing membrane fluidity and compromising integrity. Research demonstrates that 2-PE and its derivatives, including phenylacetic acid and phenyllactic acid, readily partition into model membranes, with their hydrophobicity directly correlating with bacteriostatic activity [1]. This membrane interaction disrupts hydrophobic interactions between lipid molecules, leading to:
Transmission electron microscopy studies confirm that 2-PE treatment induces massive mitochondrial vacuolation and organelle degradation in fungal pathogens like Penicillium italicum [2]. Notably, 2-PE does not cause immediate membrane rupture but rather a gradual deterioration of membrane integrity, consistent with its bacteriostatic rather than immediately bactericidal effects.
Beyond membrane effects, 2-PE exhibits multiple specific molecular targets within microbial cells:
Metabolomic analyses demonstrate that 2-PE significantly alters amino acid metabolism in fungal pathogens. Treatment of Fusarium graminearum with 2-PE disrupts multiple amino acid pathways, interfering with the fungus's normal metabolic activities and reducing production of mycotoxins including deoxynivalenol (DON) and its derivatives [4] [5]. This broad metabolic disruption contributes to the antifungal efficacy against plant pathogens and potential applications in agricultural settings.
Table 1: Comprehensive Antimicrobial Mechanisms of this compound
| Target System | Specific Mechanism | Observed Effects | Experimental Evidence |
|---|---|---|---|
| Cell Membrane | Incorporation into lipid bilayers | Increased membrane fluidity, altered permeability | Laurdan fluorescence spectroscopy, TEM [2] [1] |
| Mitochondria | Disruption of membrane potential | Vacuolation, disorganized cristae, energy depletion | Transmission electron microscopy [2] |
| Protein Synthesis | Inhibition of phenylalanyl-tRNA synthetase | Reduced aminoacyl-tRNA biosynthesis, impaired translation | RNA-Seq transcriptomics, molecular docking [2] [3] |
| Nucleic Acid Synthesis | Indirect inhibition of DNA/RNA synthesis | Impaired replication and transcription | Radiolabeling studies, gene expression analysis [1] |
| Amino Acid Metabolism | Disruption of multiple metabolic pathways | Altered amino acid levels, reduced mycotoxin production | Metabolomics analysis [4] [5] |
| Fungal Cell Wall | Inhibition of biosynthetic enzymes | Weakened structural integrity, impaired growth | Molecular docking with endoglucanase A [3] |
In pharmaceutical formulations, this compound serves as both a preservative and an antimicrobial enhancer. Its ability to augment the efficacy of conventional antifungal drugs makes it valuable in combination therapies. Research demonstrates that 2-PE enhances the activity of antifungal agents against Candida albicans, potentially reducing required dosages and mitigating resistance development [6]. Additional pharmaceutical applications include:
The cosmetic and personal care industry represents a major application sector for this compound, where it functions as both a fragrance component and preservative. Its stability in alkaline conditions makes it particularly valuable for soap formulations, while its rose-like scent contributes to the fragrance profile of numerous products [6]. Key applications include:
In food applications, this compound occurs naturally as a fermentation metabolite in various foods and beverages, contributing to the aroma of products like wine, beer, ripened cheese, and fermented foods [6]. As an additive, it serves as both a flavoring agent and preservative in products such as gelatin, candy, chewing gum, pudding, ice cream, and non-alcoholic beverages [6] [8]. The compound's GRAS status and natural occurrence make it particularly suitable for clean-label products.
Research demonstrates significant potential for this compound in agricultural applications, particularly for managing plant pathogens. Studies show that 2-PE effectively controls fungal diseases like Fusarium graminearum in wheat, reducing mycotoxin contamination and protecting yield [4] [5]. In postharvest applications, 2-PE inhibits mold development on citrus fruits, with efficacy comparable to conventional fungicides like prochloraz [2]. At a concentration of 1.5 μL/mL, 2-PE significantly reduced the incidence of blue and gray molds on citrus fruits during storage, maintaining fruit quality without affecting ascorbic acid, soluble solid contents, or titratable acidity [2].
Table 2: Industry Applications and Effective Concentrations of this compound
| Industry Sector | Specific Applications | Typical Concentration Range | Key Benefits |
|---|---|---|---|
| Pharmaceuticals | Topical antiseptics, vaginal antifungals, preservative | 0.5-1.0% | Enhances conventional antifungals, broad-spectrum activity |
| Cosmetics & Personal Care | Skin creams, lotions, soaps, perfumes | 0.3-1.0% | Rose-like fragrance, alkali stability, dual function as fragrance/preservative |
| Food & Beverage | Flavoring in candies, gums, ice cream; natural component in fermented foods | 10-500 ppm (as flavoring) | GRAS status, natural flavor profile, antimicrobial protection |
| Agriculture & Postharvest | Field control of wheat scab, postharvest fruit protection | 0.6-2.4 mg/mL | Reduces mycotoxins, comparable to chemical fungicides, maintains product quality |
| Home Care & Disinfectants | Surface disinfectants, laundry detergents, air fresheners | 0.2-0.8% | Pleasant fragrance combined with disinfectant properties |
Principle: This protocol determines the minimum inhibitory concentration of this compound against bacterial and fungal strains through broth microdilution, providing quantitative assessment of antimicrobial potency [1].
Materials:
Procedure:
Calculation:
Principle: This procedure evaluates the bactericidal/fungicidal activity of this compound over time, determining the rate of microbial killing and differentiating between bacteriostatic and bactericidal effects [2] [1].
Materials:
Procedure:
Calculation:
Principle: This protocol evaluates the protective efficacy of this compound against plant pathogens in field conditions, specifically adapted from methods testing control of Fusarium graminearum in wheat [4] [5].
Materials:
Procedure:
Calculation:
The antimicrobial efficacy of this compound has been quantitatively assessed against various pathogens through multiple studies. The activity varies based on microbial species, inoculum size, and test conditions, but consistent patterns emerge across investigations.
Table 3: Minimum Inhibitory Concentrations of this compound Against Microbial Pathogens
| Microorganism | MIC Range | Test Method | Conditions | Reference |
|---|---|---|---|---|
| Escherichia coli | 8-16 mM (0.1-0.2%) | Broth microdilution | Mueller-Hinton broth, 35°C, 24h | [1] |
| Enterococcus faecium | 12-16 mM (0.15-0.2%) | Broth microdilution | Mueller-Hinton broth, 35°C, 24h | [1] [4] |
| Penicillium italicum | 1.5 μL/mL | Agar dilution | PDA medium, 25°C, 72h | [2] |
| Penicillium digitatum | 1.5 μL/mL | Agar dilution | PDA medium, 25°C, 72h | [2] |
| Fusarium graminearum | EC₅₀ = 0.4 mg/mL | Agar dilution | PDA medium, 25°C, 72h | [4] [5] |
| Candida albicans | 10-15 mM (0.12-0.18%) | Broth microdilution | RPMI-1640, 35°C, 48h | [3] |
| Aspergillus niger | 15-20 mM (0.18-0.24%) | Agar dilution | PDA medium, 25°C, 72h | [3] |
In practical applications, this compound demonstrates efficacy comparable to established preservatives and antimicrobials:
Successful formulation with this compound requires attention to its chemical stability and compatibility with other components:
Safety profiles and regulatory status inform appropriate use concentrations:
Several approaches can enhance the antimicrobial performance of this compound in formulations:
This compound represents a versatile antimicrobial agent with applications spanning pharmaceutical, cosmetic, food, and agricultural sectors. Its multi-target mechanism encompassing membrane disruption, protein synthesis inhibition, and metabolic interference provides broad-spectrum activity against bacteria, fungi, and potentially viruses. The experimental protocols and efficacy data presented in these application notes provide researchers with validated methods for assessing 2-PE activity in specific contexts. As demand for naturally-derived preservatives grows, this compound offers a compelling combination of natural origin, established safety, and demonstrated efficacy worthy of continued investigation and implementation in diverse antimicrobial strategies.
Diagram 1: Multi-target Antimicrobial Mechanisms of this compound
Here is a summary of common issues and their solutions, based on current research.
| Problem Area | Specific Issue & Evidence | Proposed Solution & Rationale | Key Performance Indicator (KPI) to Monitor |
|---|---|---|---|
| Microbial Strain | Low tolerance to 2-PE limits final titer. Candida glycerinogenes shows superior tolerance (up to 4 g/L) compared to S. cerevisiae [1]. | Use a robust, stress-tolerant strain like Candida glycerinogenes WL2002-5. Rationale: Higher innate tolerance allows for higher product accumulation without inhibiting cell growth [1]. | Final 2-PE titer (g/L), Cell biomass (OD600) at process end. |
| Precursor Uptake & Sensing | Inefficient L-Phe utilization by production host. In S. cerevisiae, uptake relies on specific permeases (like Agp1, Bap2) regulated by the SPS sensing system [2]. | Overexpress amino acid permease genes (e.g., AGP1, BAP2). Rationale: Enhances transport of extracellular L-Phe into the cell, increasing precursor availability [2]. | L-Phe consumption rate (mmol/L/h), Intracellular L-Phe concentration. |
| Fermentation Strategy | Low yield in single-strain fermentation. Co-culturing K. marxianus and D. hansenii significantly boosted 2-PE yield compared to monocultures [3]. | Implement a co-culture system. Rationale: Synergistic relationships can improve substrate utilization, reduce process time, and increase productivity [3]. | Volumetric productivity (g/L/h), 2-PE yield from L-Phe (mg2-PE/mgL-Phe). |
| Process Parameters | Suboptimal initial conditions. The initial concentrations of L-Phe and a carbon source (like lactose in whey) directly impact 2-PE production [3]. | Optimize initial L-Phe and carbon source concentrations via Design of Experiments (DoE). Rationale: Ensures a balanced carbon and nitrogen flux, directing metabolism towards 2-PE synthesis [3]. | Residual L-Phe and carbon source, 2-PE titer and yield. |
| Product Inhibition & Recovery | 2-PE toxicity halts production. 2-PE is toxic to most microbes (log P = 1.36), limiting final titers [1] [2]. | Integrate In Situ Product Removal (ISPR). Rationale: Continuously extracts 2-PE from the fermentation broth, reducing toxicity and allowing for higher production [1]. | Overall 2-PE titer in bioreactor, Specific production rate (g/g DCW/h). |
This protocol is based on methods used to identify the highly tolerant strain Candida glycerinogenes WL2002-5 [1].
This protocol is adapted from studies using K. marxianus and D. hansenii to valorize cheese whey [3].
The following diagrams illustrate the core pathway and experimental strategy for optimizing 2-PE production.
This diagram details the core metabolic pathway in yeast, which is crucial for identifying potential engineering targets.
Diagram Title: The Ehrlich Pathway and Regulation of 2-PE Biosynthesis in Yeast.
This flowchart provides a logical overview of the troubleshooting and optimization process.
Diagram Title: Experimental Workflow for 2-PE Yield Improvement.
Q1: Why is 2-PE toxicity a major problem in fermentation? A: 2-Phenylethanol is a natural microbial metabolite that also exhibits antimicrobial properties. At concentrations typically as low as 2-4 grams per liter, it can completely inhibit microbial growth and metabolism [1]. This product inhibition severely limits the final titer, rate, and yield (TRY) of the fermentation process, making it economically unviable for industrial-scale production [1] [2].
Q2: What are the main strategies to overcome 2-PE toxicity? A: The three core strategies are:
Q3: Can I use common waste products as a fermentation medium for 2-PE? A: Yes. Several agro-industrial by-products have been successfully used as cost-effective feedstocks. The key is that the microorganism must be able to utilize the carbon and nitrogen sources present in the waste material [3] [4]. The table below summarizes some validated options.
| Feedstock | Key Components | Reported 2-PE Titer | Microorganism Used | Citation |
|---|---|---|---|---|
| Cheese Whey | Lactose, trace elements, inorganic salts | 2.55 g/L (co-culture) | Kluyveromyces marxianus & Debaryomyces hansenii | [4] |
| Whey | Lactose | 3.32 g/L (mutant strain) | Kluyveromyces marxianus | [4] |
| Molasses & Crude Glycerol | Sucrose, Glycerol | Data available in study | Engineered Bacillus licheniformis | [5] |
Problem: Fermentation productivity drops sharply after 2-PE accumulates beyond a critical threshold.
Solution: Integrate an ISPR system to keep the aqueous concentration of 2-PE below the inhibitory level.
Detailed Protocol: Continuous Liquid-Liquid ISPR using a FAST Bioreactor This method, demonstrated at a pilot scale, uses a specialized bioreactor for continuous extraction [1].
Expected Outcome: This method has been shown to extend production times beyond 100 hours and achieve a twofold increase in final product output compared to batch ISPR approaches [1].
The following diagram illustrates the core workflow and mechanism of the FAST bioreactor for continuous ISPR.
Problem: The native production strain is too sensitive to 2-PE, leading to poor growth and low yields.
Solution: Use mutagenesis or metabolic engineering to develop more robust production strains.
Detailed Protocol: ARTP Mutagenesis for Improved Tolerance Atmospheric and Room Temperature Plasma (ARTP) is an effective physical mutagenesis method [4].
Detailed Protocol: Metabolic Engineering of the Ehrlich Pathway This approach refactors the genetic blueprint of the microbe for optimal flux toward 2-PE [6].
The diagram below summarizes the key engineering targets within the Ehrlich pathway to enhance 2-PE production and mitigate bottlenecks.
| Nitrogen Source | Recommended Concentration | Observed Effect on 2-PE Production | Molecular-Level Impact |
|---|---|---|---|
| Corn Steep Liquor | 1.75 g/L [1] | Activates shikimate & Ehrlich pathways; promotes synthesis [1] | Upregulates genes pha2, aro4, aro8, aro9 [1] |
| Yeast Extract | 2.5 g/L [1] | Excess can be inhibitory; promotes de novo synthesis [1] | Inhibits aro8 & aro9; enhances tdh3 & adh2 [1] |
| Malt Extract | 5 g/L [1] | Component of optimized fermentation medium [1] | Information not specified in the study |
| L-Phenylalanine (L-Phe) | 8-9 g/L [1] [2] | Primary precursor in Ehrlich pathway [3] | Information not specified in the study |
| Nitrogen Limitation | - | Triggers de novo synthesis in K. marxianus [2] | Shikimate pathway remains active; ARO9 overexpression compensates for ARO8 [2] |
For researchers looking to replicate these optimization studies, here is a detailed methodology based on the shake flask fermentation process described in the search results [1].
The biosynthesis of 2-Phenylethanol in yeast occurs through two primary metabolic pathways. The diagram below illustrates these pathways and the points where nitrogen source optimization has a molecular impact, based on the RT-qPCR results cited [1].
The table below summarizes recent achievements in 2-PE production using different engineered microbial hosts and strategies for easy comparison [1] [2].
| Host Organism | Engineering Strategy | Key Features | Titer | Yield | Fold Improvement |
|---|---|---|---|---|---|
| Pichia pastoris | Computational protein engineering of KDC2; Enhanced shikimate pathway; Dynamic regulation; In situ extraction [1] | De novo biosynthesis from glucose | 7.10 g/L | 0.14 g/g glucose | 45.8-fold over baseline [1] |
| Synechococcus elongatus PCC 7942 (p120) | Expression of four heterologous genes for 2-PE synthesis [2] | Photosynthetic production from CO₂ | ~119 mg/L (baseline) | Information Missing | (Baseline) [2] |
| Synechococcus elongatus PCC 7942 (2PE_aroK) | L-Phe doping + Overexpression of native shikimate kinase (aroK) in the p120 strain [2] | Photosynthetic production; Metabolite doping to relieve burden | 285 mg/L | 300 mg/gDW | ~2.4-fold over p120 strain [2] |
Here are solutions to common problems researchers face when engineering strains for 2-PE production.
The following diagrams, created using the specified color palette, outline the general engineering workflow and the metabolic pathway for 2-PE production.
The following protocol is adapted from a successful study that combined metabolite doping and metabolic engineering in cyanobacteria [2].
Procedure:
| Question | Possible Cause | Recommended Solution | Key References |
|---|---|---|---|
| Low production yield of 2-PE. | Sub-optimal nitrogen sources inhibiting the Ehrlich pathway; product toxicity halting microbial activity. | Use L-phenylalanine (L-Phe) as the primary nitrogen source. Implement In Situ Product Removal (ISPR). | [1] [2] |
| High raw material cost. | Use of expensive pure L-Phe and other medium components. | Replace costly nutrients with agro-industrial byproducts (e.g., corn steep liquor, yeast extract). | [1] [2] |
| Low production from glucose. | Intrinsic metabolic limitations in the shikimate pathway. | Apply metabolic engineering to enhance carbon flux towards 2-PE precursors (e.g., phosphoenolpyruvate). | [1] |
This protocol outlines the medium optimization and fed-batch fermentation process that achieved 4.81 g/L of 2-PE, which was further increased to 6.41 g/L with ISPR.
This method uses Microbial Microdroplet Culture (MMC) to evolve strains for higher 2-PE tolerance, which is directly linked to increased production capacity.
The core challenge in 2-PE production revolves around its biosynthesis pathway and the critical need to remove the toxic product during fermentation. The following diagrams illustrate these concepts using Graphviz.
This diagram shows the two main metabolic pathways for 2-PE production in microorganisms like yeast [1] [2].
This diagram outlines a recommended fermentation setup incorporating ISPR to mitigate 2-PE toxicity and boost yield [1] [2].
Choosing the right strain is the first critical step. The following table compares wild-type and engineered strains with enhanced 2-PE tolerance.
| Strain Name | Type / Engineering Method | Key Characteristic / Mutation | 2-PE Tolerance | Reported 2-PE Production | Primary Mechanism / Pathway Affected |
|---|---|---|---|---|---|
| S. cerevisiae D-22 [1] | Wild-type (isolated) | High-yield 2-PE producer | Information not specified | 4.81 g/L (in bioreactor); 6.41 g/L (with ISPR) [1] | Shikimate and Ehrlich pathways activated by corn steep liquor [1] |
| S. cerevisiae AFRC01 [2] | Adaptive Evolution (MMC system) | Tolerant to 3.9 g/L 2-PE [2] | 3.9 g/L [2] | 170.06 mg/L (in strawberry wine) [2] | Mutations in glycolytic pathway genes affecting phosphoenolpyruvate synthesis (2-PE precursor) [2] |
| PDR1_862 [3] [4] | Engineered (Gain-of-function mutation) | Pdr1p (C862R) mutation [3] [4] | Tested at 3.5 g/L [3] [4] | 2.22 g/L (16% higher than control) [3] [4] | Enhanced Ehrlich pathway; Altered amino acid metabolism (especially cysteine) [3] [4] |
Once a suitable strain is selected, optimizing the fermentation process is key to maximizing 2-PE production and leveraging its tolerance.
| Factor | Optimal Range / Condition | Experimental Context & Impact |
|---|---|---|
| Carbon Source [1] | 40 g/L Glucose | Used in the fermentation medium for S. cerevisiae D-22. |
| Nitrogen Sources [1] | 5 g/L Malt Extract, 1.75 g/L Corn Steep Liquor, 2.5 g/L Yeast Extract | Corn steep liquor activates genes (pha2, aro4, aro8, aro9) in shikimate and Ehrlich pathways. Excess yeast extract can inhibit some genes but promote de novo synthesis. |
| Precursor (L-Phe) [1] | 8 g/L (Shake flask); Fed (Bioreactor) | Direct precursor in the Ehrlich pathway. Fed-strategy in a bioreactor helped achieve 4.81 g/L production. |
| Inoculum Size [1] [2] | 1% - 10% | 10% used for S. cerevisiae D-22 in a 5L bioreactor. A separate study on strawberry wine used 1% for S. cerevisiae AFRC01. |
| pH [1] | 5.5 | Optimal for S. cerevisiae D-22 in a 5L bioreactor. |
| Fermentation Temperature [2] | 28 - 31°C | Optimal range found for S. cerevisiae AFRC01 in strawberry wine fermentation. |
| In-Situ Product Recovery (ISPR) [1] | Not specified | Applied in a 5L bioreactor with S. cerevisiae D-22 to alleviate 2-PE cytotoxicity, boosting production to 6.41 g/L. |
Here are solutions to frequently encountered problems in 2-PE production experiments.
Problem: Low 2-PE yield despite L-Phe supplementation.
aro8, aro9) in the Ehrlich pathway [1]. Ensure you are using a feeding strategy for L-Phe in bioreactors rather than a single batch addition [1].Problem: Poor yeast growth and fermentation performance under 2-PE stress.
Problem: Fermentation produces excessive ethanol instead of 2-PE.
This protocol is ideal for initial screening and medium optimization.
This method can be used to accurately measure 2-PE concentration in your samples.
y = 1279.4x − 0.6058 (R² = 0.9994), where 'y' is the peak area and 'x' is the concentration [2].Understanding the pathways and molecular mechanisms is crucial for rational strain design and troubleshooting. The following diagrams illustrate these concepts.
The Ehrlich pathway is the primary route for 2-PE biosynthesis from L-Phenylalanine (L-Phe) in yeast. The following diagram shows this pathway and the points of optimization.
The efficient biosynthesis of 2-PE from L-Phe in yeast, known as the Ehrlich pathway, faces several inherent regulatory and stoichiometric constraints [1] [2].
The diagram below illustrates the Ehrlich pathway in Saccharomyces cerevisiae, highlighting the key sensing, transport, and catalytic steps, as well as the primary bottlenecks.
Here are common issues and verified solutions based on current metabolic engineering strategies.
This is the central issue, often caused by the bottlenecks described above.
| Troubleshooting Area | Specific Issue / Strategy | Key Findings / Engineering Targets | Experimental Outcome / Evidence |
|---|---|---|---|
| L-Phe Uptake & Sensing | Low extracellular L-Phe import | Engineer the SPS sensor system (Ssy1-Ptr3-Ssy5) to upregulate amino acid permease genes like AGP1 and BAP2 [1]. | Increased transcription of permease genes, leading to higher intracellular L-Phe levels [1]. |
| Ehrlich Pathway Efficiency | Sub-optimal enzyme activity | Screen and overexpress heterologous enzymes: KDC (Aro10) and ADH (YahK) for higher specificity and flux [2] [3]. | In Y. lipolytica, refactoring this module increased 2-PE production 4.16-fold over the starting strain [2]. |
| Cofactor (aKG) Availability | Mitochondrial bottleneck | Create a cytosolic aKG source by expressing a bacterial aconitase + native isocitrate dehydrogenase (IDP2) [2]. | Engineered cytosolic aKG supply in Y. lipolytica was a key factor in achieving a high carbon conversion yield of 0.702 g/g from L-Phe [2]. |
| Competing Pathways | Loss of carbon flux | Block the conversion of phenylpyruvate to phenylacetate [2]. | This strategy, combined with others, minimized byproduct formation and maximized carbon directed toward 2-PE [2]. |
| Host Strain & Toxicity | High cytotoxicity of 2-PE | Use inherently tolerant hosts like Corynebacterium glutamicum, which shows higher tolerance to aromatic compounds than E. coli [3]. | Engineered C. glutamicum produced 3.28 g/L of 2-PE directly from corn stalk hydrolysate, demonstrating robustness [3]. |
Q1: What is the theoretical maximum yield I can aim for? In a rigorously engineered Yarrowia lipolytica strain, a carbon conversion yield of 0.702 g of 2-PE per g of L-Phe has been achieved, which represents 95% of the theoretical maximum [2]. This sets a realistic benchmark for high-performance systems.
Q2: My production stalls after reaching a certain titer. Is this due to feedback inhibition? While feedback inhibition on L-Phe synthesis is a initial barrier, the stalling is more likely due to a combination of factors, primarily 2-PE cytotoxicity and the depletion of key cofactors like aKG. Implementing in situ product removal (ISPR) techniques, such as extraction with biodiesel, can mitigate toxicity and has enabled production up to 9.1 g/L in other systems [3].
Q3: Are there any alternatives to the Ehrlich pathway? Yes, the styrene-derived pathway is an alternative route from L-Phe to 2-PE. Some studies in E. coli have reported it to be more efficient and exhibit higher productivity than the Ehrlich pathway [3]. Exploring this pathway in your host organism could be a valuable strategy.
This protocol outlines the core steps for engineering a microbe to overcome feedback inhibition and enhance 2-PE production, synthesizing methodologies from the search results [2] [3].
Objective: To refactor the Ehrlich pathway in a microbial host (e.g., Yarrowia lipolytica, Corynebacterium glutamicum) for high-yield 2-PE production from L-Phe.
Workflow Diagram:
Key Procedures:
Q1: What is the primary mechanism by which 2-PE inhibits microbial growth?
Q2: I am getting inconsistent inhibition results with my bacterial cultures. What could be the reason?
Q3: How can I mitigate the cytotoxicity of 2-PE in a bioproduction fermentation?
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low inhibition efficacy | Concentration below MIC for target microbe | Determine the exact EC50 or MIC; increase 2-PE concentration accordingly [1]. |
| Strain-specific resistance | Test a broader range of 2-PE concentrations or consider combination with other antimicrobial agents. | |
| Poor 2-PE production in fermentation | High cytotoxicity limiting cell growth | Implement In Situ Product Removal (ISPR) [4] [5] or use co-culture strategies to enhance microbial robustness and productivity [6]. |
| Suboptimal fermentation medium | Optimize carbon (e.g., glucose) and nitrogen sources (e.g., yeast extract, corn steep liquor). Corn steep liquor can activate key biosynthetic genes [4]. | |
| 2-PE instability in solution | Volatility of the compound | Use sealed containers for experiments and storage to prevent evaporation. |
The table below summarizes effective concentrations of 2-PE against various microorganisms, as reported in recent literature.
| Microorganism | Application Context | Effective Concentration | Key Effect / Inhibition |
|---|---|---|---|
| Fusarium graminearum (Fungus) | In vitro (PDA medium) | EC50: ~0.2 mg/mL [1] | 50% inhibition of mycelial growth. |
| Fusarium graminearum (Fungus) | In vivo (wheat spikes) | 1.2 mg/mL [1] | Significant control of Fusarium Head Blight. |
| Escherichia coli (Bacterium) | In vitro bacteriostatic | Starting at ~8 mM (≈0.98 mg/mL) [2] | Noticeable growth inhibition. |
| Kluyveromyces marxianus (Yeast) | Cytotoxicity threshold | 4 g/L (4 mg/mL) [6] | Completely inhibits cell growth. |
This protocol is adapted from studies on Fusarium graminearum [1].
Inhibition rate (%) = [(Growth diameter in control - Growth diameter in treatment) / Growth diameter in control] × 100This protocol is based on research linking membrane incorporation to bacteriostatic activity [2].
GP = (I440 - I490) / (I440 + I490)
where I440 and I490 are the emission intensities at the respective wavelengths.The following diagram visualizes the primary mechanism of 2-PE's antimicrobial activity.
This strategy separates the fermentation process into two distinct phases, each optimized for a specific goal:
The table below summarizes the core principle and key findings from recent research:
| Aspect | Description & Findings |
|---|---|
| Core Principle | Physically or temporally separating cell growth from product synthesis to optimize conditions for each [2]. |
| Reported Benefit | A two-stage temperature-shift strategy (switching from 25°C to 35°C) increased 2-PE yield by 19% compared to a single-stage process in a study using S. cerevisiae [1]. |
| Proposed Mechanism | Higher temperatures may activate heat shock proteins and alter the expression of global regulatory genes, channeling cellular resources toward the 2-PE biosynthesis pathways [3]. |
Here is a detailed methodology based on the optimization of 2-PE production using a two-stage temperature shift [1].
Strain and Medium Preparation
Procedure
The following diagram illustrates the experimental workflow:
Problem: Low Final 2-PE Titer Despite High Cell Density
Problem: Poor Cell Growth in Stage 1
Problem: No Significant Yield Increase After Temperature Shift
For your reference, the table below compares 2-PE production data from various recent studies, showcasing different strains and strategies.
| Strain / Strategy | 2-PE Production (g/L) | Key Conditions / Notes | Source |
|---|---|---|---|
| S. bayanus L1 (Wild-type) | 6.5 g/L | Single-stage bioreactor; demonstrates high yield from a wild-type strain. | [6] |
| S. cerevisiae D-22 + ISPR | 6.41 g/L | Single-stage with in-situ product recovery to overcome toxicity. | [5] |
| S. cerevisiae (Two-Stage Temp Shift) | 4.81 g/L | Yield after 24h in two-stage process; represents a 19% increase over control. | [5] [1] |
| Engineered *E. coli* | 3.21 g/L | Whole-cell biotransformation from L-Phe in 16 hours. | [8] |
| K. marxianus on Sweet Whey | 1.2 g/L | Uses agro-industrial waste (sweet whey) as a low-cost substrate. | [9] |
Understanding the metabolic pathways is crucial for effective troubleshooting. In yeasts like S. cerevisiae, 2-PE is primarily synthesized via two pathways. The two-stage fermentation strategy primarily enhances the Ehrlich pathway [1] [10] [6].
The yields in the table are derived from specific fermentation experiments. Below are the methodologies and key findings from some of the highest-performing studies.
| Study Organism | Key Strategy | Yield & Titer Achieved | Experimental Protocol Summary |
|---|
| Yarrowia lipolytica (Engineered) [1] | Ehrlich pathway; Refactored for selectivity & improved 2-oxoglutarate availability. | 0.702 g/g L-Phe; 2.67 g/L titer | Shake flask cultivation. Engineered strain grown in medium with glucose and L-Phe (4 g/L). Quantification via HPLC. | | Saccharomyces bayanus (Wild-type) [2] | Ehrlich pathway; Fermentation optimization and use of L-Phe as sole nitrogen source. | 0.65 g/g L-Phe; 6.5 g/L titer | 5 L bioreactor. Optimized medium with 10 g/L L-Phe, pH 5.5, 10% inoculum. Quantification via HPLC and GC-MS. | | Bacillus licheniformis (Engineered) [3] | Shikimate pathway; Multilevel metabolic engineering to redirect carbon flux. | 6.24 g/L from glucose | Cultivation in complex medium with glucose. Titer measured after optimization. | | Kluyveromyces marxianus (Engineered) [4] | Shikimate & Ehrlich pathways; CRISPR refactoring of key genes (ARO4, ARO7, PHA2) and overexpression of ARO10. | ~1.94 g/L from glucose | Fed-batch fermentation in shake flasks for 120 h. Quantification via GC-FID. |
The different yields of the two pathways are rooted in their fundamental biochemistry and regulation.
Diagram Title: 2-PE Biosynthesis: Shikimate and Ehrlich Pathways
Key Engineering Strategies to Improve Yields:
For the Ehrlich Pathway:
For the Shikimate Pathway:
For your research and development work, the choice between these pathways depends on your priorities:
Current trends show that the most advanced bio-production processes often combine strengths of both, using engineered Shikimate pathways for de novo synthesis from glucose, supplemented by Ehrlich pathway enhancements for efficient final conversion [4].
| Yeast Species / Strain | Type | Maximum 2-PE Titer (g/L) | Key Production Conditions & Notes |
|---|---|---|---|
| Saccharomyces bayanus L1 [1] | Non-Saccharomyces | 6.5 g/L | Wild-type strain; L-Phe as sole nitrogen source in a 5 L bioreactor. |
| Saccharomyces cerevisiae (Engineered) [2] | Saccharomyces | 6.1 g/L (organic phase) | Engineered (ALD3 deletion, ARO9, ARO10 overexpression); two-phase fermentation with in situ product recovery (ISPR). |
| Saccharomyces cerevisiae D-22 [3] | Saccharomyces | 6.41 g/L | Wild-type strain; optimized medium and ISPR in a 5 L bioreactor. |
| Kluyveromyces marxianus ITD0090 [4] | Non-Saccharomyces | 1.024 g/L | Wild-type strain; from Agave fermentation, with added L-phenylalanine (L-Phe). |
| Starmerella bacillaris R5 [5] | Non-Saccharomyces | 1.28 g/L | Wild-type strain; L-Phe as sole nitrogen source. |
| Zygosaccharomyces rouxii [5] | Non-Saccharomyces | 3.58 g/L | Literature value for context. |
| Pichia fermentans [5] | Non-Saccharomyces | 3.28 g/L | Literature value for context. |
2-PE production in yeasts primarily occurs through two metabolic pathways, with the Ehrlich pathway being the most efficient and widely used for bioproduction [6] [7].
Key genes and enzymes involved in the Ehrlich pathway in S. cerevisiae include [6] [2]:
A standard protocol for screening and producing 2-PE, as detailed in multiple studies, generally follows these steps [5] [3] [1]:
The table below summarizes the core differences between the two primary production methods for 2-Phenylethanol.
| Feature | Chemical Synthesis | Biotechnological Production |
|---|---|---|
| Primary Raw Materials | Petrochemical derivatives (Benzene, Styrene oxide, Chlorobenzene) [1] [2] | Renewable feedstocks (Glucose, Glycerol, Agro-industrial waste) and L-Phenylalanine (L-Phe) [1] [3] [2] |
| Key Process Conditions | High temperature and pressure, strong acid/corrosive catalysts (Aluminum chloride, Raney nickel) [1] [2] | Mild conditions (typically 28-30°C, ambient pressure), microbial fermentation [1] [4] [5] |
| Product Quality & Classification | Considered "synthetic"; often contains toxic by-products, lower aroma quality [1] [2] | Considered "natural" in the US and EU if from natural feedstocks; high product selectivity and purity [1] [3] [2] |
| Environmental Impact | Use of hazardous reagents, generation of toxic waste, higher energy consumption [1] [2] | Environmentally friendly, mild conditions, less toxic waste, contributes to a circular economy [1] [2] |
| Production Cost | Low (approx. $5/kg), but costs associated with waste treatment [1] [3] | Higher (10-100x synthetic), but use of low-value feedstocks can improve economics [1] [2] |
| Key Market Challenge | Environmental regulations and consumer preference for natural products [6] | Overcoming 2-PE cytotoxicity to microorganisms to achieve high yields cost-effectively [1] [3] [2] |
Microorganisms primarily produce 2-PE through two metabolic pathways. The following diagram illustrates the key steps and connections between these routes.
The Ehrlich Pathway is the most efficient and widely used route for bio-production. It is a three-step process where the microorganism biotransforms the precursor L-Phenylalanine (L-Phe) into 2-PE [1] [2]. While effective, the high cost of L-Phe is a significant drawback [7].
The De Novo (Shikimate) Pathway offers a solution by enabling microbes to produce 2-PE directly from low-cost sugars like glucose. This pathway connects central carbon metabolism to the Ehrlich pathway via phenylpyruvate [1] [3] [2]. A major research focus is on metabolic engineering to increase the carbon flux through this pathway to improve yields [1] [3].
The table below presents experimental data from recent studies, highlighting the titers and productivities achievable through different biotechnological approaches.
| Production Strain / Method | Pathway | Key Feature / Substrate | Max. 2-PE Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Citation |
|---|---|---|---|---|---|---|
| S. bayanus L1 (Wild-type) | Ehrlich | High-performance wild-type strain | 6.50 | 0.65 (g/g L-Phe) | 0.108 | [5] |
| S. cerevisiae D-22 + ISPR | Ehrlich | In-situ product removal | 6.41 | N/A | N/A | [4] |
| Engineered C. glutamicum | De Novo | Corn stalk hydrolysate (lignocellulose) | 3.28 | 0.06 (g/g sugar) | N/A | [3] |
| Engineered B. licheniformis | De Novo | Glucose (complex medium) | 6.24 | N/A | N/A | [1] [2] |
| Engineered E. sp. CGMCC 5087 | De Novo | Glucose (minimal medium) | 0.33 | N/A | N/A | [7] [2] |
| Chemical Synthesis | Friedel-Crafts / Grignard | Industrial standard | N/A | High | High | [1] [2] |
For researchers looking to replicate or build upon these methods, here are detailed protocols for two key studies.
This protocol demonstrates high 2-PE production using a wild-type yeast strain via the Ehrlich pathway.
Strain and Medium:
Fermentation Conditions:
Analytical Method: 2-PE concentration was quantified using High-Performance Liquid Chromatography (HPLC).
This protocol highlights de novo synthesis from lignocellulosic biomass, a low-cost feedstock.
Strain and Genetic Modifications:
Fermentation Conditions:
Analytical Method: 2-PE was measured using Gas Chromatography (GC).
The table below provides a high-level comparison of their core characteristics.
| Feature | This compound (2-PE) | Conventional Chemical Fungicides (e.g., Tebuconazole, Prochloraz) |
|---|---|---|
| Origin | Natural plant-derived volatile organic compound (VOC); also produced by microbes (yeasts, fungi) [1] [2] [3] | Synthetically manufactured |
| Primary Antifungal Mode of Action | Multi-target: Disrupts amino acid pathways & protein synthesis, causes mitochondrial damage, inhibits mycotoxin production [1] [2] [4] | Specific target: Often single-site inhibitors (e.g., ergosterol biosynthesis inhibition in azoles) |
| Efficacy | Effective against broad-spectrum plant pathogens; % inhibition varies by pathogen and concentration [1] [3] [5] | High efficacy, but resistance is a growing concern [6] |
| Key Advantage | Biodegradable, low toxicity, low risk of toxic residues, potential for resistance management [1] | Potent, well-established, and broad-spectrum |
| Key Limitation | Requires higher concentrations than some synthetics; stability can be pH-sensitive [2] | Environmental persistence, toxic residue risks, pathogen resistance development [1] [6] |
Experimental data from recent studies demonstrates the potency of this compound against various fungi. The following table summarizes key efficacy metrics.
| Pathogen | Disease / Host | Experimental Setup | Key Efficacy Results | Citation |
|---|
| Fusarium graminearum | Fusarium Head Blight (Wheat) | In vitro: PDA media with 2-PE (0-1.2 mg/mL) In vivo: Wheat spikes sprayed with 2-PE (0.6-2.4 mg/mL) | EC₅₀: 0.328 mg/mL In vivo: 2.4 mg/mL reduced diseased spikelets; inhibited DON, 3-ADON, 15-ADON mycotoxins [1] | | | Botrytis cinerea | Gray Mold (Tomato) | In vitro: PDA media with 2-PE (0.66-1.31 µL/cm³) In vivo: Tomato fumigation (1.31 µL/cm³) | In vitro: Significant inhibition of mycelial growth & spore germination In vivo: Reduced disease incidence and severity; preserved fruit quality [5] | | | Penicillium italicum | Blue Mold (Citrus) | In vitro & In vivo: 1.5 µL/mL 2-PE | Effectively controlled blue mold in fruit storage assays; efficacy similar to prochloraz [2] [7] | | | Monilinia fructicola & B. cinerea | Brown Rot & Gray Mold (Peach) | In vitro: Vapor exposure of 2-PE (MIC: 0.094 - 0.284 mL/L) | 76.00% & 76.95% mycelial growth inhibition of B. cinerea and M. fructicola, respectively [3] | |
Understanding how 2-PE works and how to test it is crucial for application and further research.
2-PE employs a multi-target mechanism, which is a key advantage in avoiding pathogen resistance.
The following diagram illustrates the multi-target antifungal mechanism of this compound.
For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used.
The body of evidence positions this compound as a highly promising candidate for integrated pest management and organic farming, primarily due to its biodegradability and multi-target action, which may help delay the development of pathogen resistance [1]. Future research should focus on:
| Target Organism | Target Enzyme / Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Viral | SARS-CoV-2 Main Protease (Mpro) | -9.1 to -14.4 | His41, Cys145 [1] |
| HIV-1 Reverse Transcriptase | -9.1 to -14.4 [1] | Information not specified in source | |
| HIV-1 Protease | -9.1 to -14.4 [1] | Information not specified in source | |
| Hepatitis B Virus Capsid Protein | -9.1 to -14.4 [1] | Information not specified in source | |
| Fungal | Candida albicans N-myristoyltransferase (NMT) | -9.1 to -14.4 [1] | Information not specified in source |
| Aspergillus niger Endoglucanase A (EglA) | -9.1 to -14.4 [1] | Arg187, Ser111 [1] | |
| Penicillium chrysogenum Sec3p–Rho1p Complex | -9.1 to -14.4 [1] | Information not specified in source |
> Note: The docking scores represent a range observed across all seven listed viral and fungal targets. Lower (more negative) docking scores indicate stronger predicted binding affinity [1].
The supporting data primarily comes from an in silico (computational) study. Here are the key methodological details:
The diagram below summarizes the workflow of the computational study that generated the binding affinity data.
| Strain Type | Microorganism | Key Features / Engineering Strategy | Maximum 2-PE Titer (g/L) | Yield | Key Cultivation Factors | Citation |
|---|---|---|---|---|---|---|
| Wild-Type | Saccharomyces bayanus L1 | Isolated from soy sauce mash; uses Ehrlich pathway | 6.50 [1] | 0.65 g/g L-Phe | L-Phe as sole nitrogen source; 5 L bioreactor [1] | |
| Wild-Type | Saccharomyces cerevisiae D-22 | Isolated high-yield strain; uses Ehrlich and shikimate pathways | 6.41 [2] | N/R | Optimized medium; 5 L bioreactor; In-situ product recovery (ISPR) [2] | |
| Engineered | Escherichia coli | Engineered with ARO10 (I544W) decarboxylase and yahK reductase | 2.50 [3] | 0.16 g/g glucose | Batch culture from glucose; 72 hours [3] | |
| Engineered | Corynebacterium glutamicum CGPE15 | Heterologous Ehrlich pathway; enhanced precursor supply; utilizes xylose | 3.55 (from xylose) [4] | 0.06 g/g xylose | Corn stalk hydrolysate as feedstock [4] | |
| Engineered | Komagataella phaffii | Endogenous pathway engineering; deletion of tolerance genes PDR12 & C4R2I5 | 3.54 [5] | N/R | Shake flask fermentation; 48 hours [5] | |
| Engineered | Rhodotorula toruloides | First-time de novo production in this oleaginous yeast; engineered shikimate pathway | 1.06 [6] | 8.5 mg/g glucose | 3 L bioreactor [6] |
N/R: Not Reported in the search results provided.
Understanding the experimental approaches and metabolic pathways is crucial for interpreting the data above.
Microorganisms primarily produce 2-PE through two metabolic pathways, which are illustrated below [7] [1].
Metabolic engineering focuses on overcoming natural pathway limitations. Common strategies include:
aroG, pheA) to increase the flux towards phenylpyruvate, the precursor for 2-PE [4].ARO10 from yeast) and dehydrogenases (e.g., yahK from E. coli) [3] [4].PDR12, C4R2I5 in K. phaffii) that make the cell sensitive to 2-PE toxicity, allowing for higher final product concentrations [5].Both wild-type and engineered strains benefit heavily from advanced fermentation strategies:
| Production Method / Strain | Key Strategy | 2-PE Titer (g/L) | Yield (g/g glucose) | Key Findings & Efficiency |
|---|---|---|---|---|
| Pichia pastoris (Engineered) [1] | Metabolic engineering & In-situ extraction | 7.10 | 0.14 | Highest reported microbial titer; integrated protein engineering and pathway enhancement. |
| Saccharomyces bayanus (Wild) [2] | Fermentation optimization | 6.50 | Not Specified | Highest titer for a wild-type strain; efficient use of the Ehrlich pathway. |
| Saccharomyces cerevisiae [3] | Fermentation optimization & In-situ extraction | 6.41 | Not Specified | High production achieved by alleviating product toxicity with in-situ recovery. |
| Bacillus licheniformis [1] | Metabolic engineering | 6.95 | 0.15 | Very high titer in a bacterial system, though not yeast. |
| Pichia kudriavzevii [4] | Fermentation optimization | 5.09 | Not Specified | Effective production isolated from Baijiu-making environments. |
| Kluyveromyces marxianus [5] | Whey fermentation | 1.20 | Not Specified | Valorizes agro-industrial waste (sweet whey); lower titer but uses low-cost medium. |
| Plant Extraction [6] | Rose petal distillation | Very low yield | Not Applicable | Environmentally costly and expensive (~USD 1000/kg); cannot meet demand. |
| Chemical Synthesis [4] | Petrochemical processes | High (Industrial) | Not Applicable | Cost-effective but produces undesirable by-products; not considered "natural". |
Here are the methodologies behind some of the key data points for a deeper, technical comparison.
This protocol combines multiple advanced strategies to push 2-PE production to the highest reported level [1].
This method focuses on cost reduction by using tobacco waste extract (TWE) as a low-cost carbon source [7].
This approach emphasizes sustainability by valorizing cheese industry waste [5].
To better understand the biological and engineering principles, the following diagrams outline the core pathways and a key separation technique.
Microbial Synthesis of this compound - This diagram illustrates the two primary microbial pathways for 2-PE production: the Ehrlich pathway (biotransformation of external L-Phenylalanine) and the de novo Shikimate pathway (synthesis from simple sugars like glucose).
2-PE Separation and Purification Process - This workflow details the typical downstream process for recovering 2-PE from fermentation broth. In-situ recovery (dashed line) is a key efficiency-enhancing technique integrated directly into the fermentation step.
The following data are compiled from studies that investigated the effects of this compound on various pathogens.
| Microorganism | Experimental Context/Findings | Citation |
|---|---|---|
| Botrytis cinerea (fungus, plant pathogen) | Exhibited inhibitory effects; its derivative 2-phenylethyl acetate (2-PEA) showed superior performance, with an IC50 of 0.10 g/L for spore germination and complete inhibition at 0.33 g/L. | [1] |
| Fusarium graminearum (fungus, plant pathogen) | Effectively inhibited growth and reduced toxin production, providing control against Fusarium head blight in wheat. | [2] |
| Saccharomyces cerevisiae (yeast) | Acts as a quorum-sensing molecule (QSM). At moderate concentrations (100-500 μM), it enhanced yeast viability and fermentative capability in a simulated sour fish fermentation model. | [3] |
| Staphylococcus aureus (Gram-positive bacterium) | A systematic review on natural antimicrobials listed S. aureus as a frequently studied pathogen, with compounds like this compound showing potential. | [4] |
| Escherichia coli (Gram-negative bacterium) | Similar to S. aureus, it was listed as a key pathogen in the context of research on plant-derived antimicrobial compounds. | [4] |
To help you evaluate the quality of the data, here are the methodologies from the key studies cited above.
For Antifungal Activity against *Botrytis cinerea* [1]:
For Quorum-Sensing Activity in *Saccharomyces cerevisiae* [3]:
The available literature points to two primary mechanisms through which this compound exerts its antimicrobial and regulatory effects, illustrated in the pathway diagram below.
It is crucial to note that this compound's role as a quorum-sensing molecule in yeasts like *S. cerevisiae* means its effect is concentration-dependent and can be stimulatory at moderate levels, contrary to the straightforward inhibitory action expected from a traditional antimicrobial agent [3].
While the data confirms this compound has antimicrobial properties, a comprehensive comparison with traditional agents is not available in the retrieved studies. Future research would need to:
Irritant